2-Morpholinone hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8ClNO2 |
|---|---|
Molecular Weight |
137.56 g/mol |
IUPAC Name |
morpholin-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4-3-5-1-2-7-4;/h5H,1-3H2;1H |
InChI Key |
NFDAKOOFLCNLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CN1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathways for 2-Morpholinone Hydrochloride: An In-Depth Technical Guide
Executive Summary
2-Morpholinone hydrochloride (CAS: 3342-67-4) is a critical heterocyclic building block in medicinal chemistry, distinct from its ether analogue, morpholine. Structurally, it is a six-membered lactone ring containing a secondary amine. This compound serves as a versatile scaffold for peptidomimetics, enzyme inhibitors, and chiral auxiliaries.
The synthesis of 2-morpholinone presents a unique challenge: the free base is thermodynamically unstable and prone to rapid hydrolysis (reverting to the open-chain amino acid) or intermolecular polymerization. Consequently, the hydrochloride salt is the requisite form for isolation, storage, and subsequent derivatization.
This guide delineates the two primary synthetic strategies:
-
The Classical Condensation Route (Primary): Acid-catalyzed intramolecular cyclization of N-(2-hydroxyethyl)glycine.
-
The Oxidative Dehydrogenation Route (Alternative): Catalytic oxidation of diethanolamine (DEA).
Strategic Analysis of Synthetic Routes
The selection of a pathway depends on scale, available equipment, and purity requirements.
| Feature | Route A: Cyclization of N-(2-hydroxyethyl)glycine | Route B: Oxidative Dehydrogenation of DEA |
| Mechanism | Intramolecular Esterification (Lactonization) | Catalytic Dehydrogenation / Oxidation |
| Precursors | Ethanolamine + Chloroacetic Acid (or Glycine derivative) | Diethanolamine (DEA) |
| Reagents | Thionyl Chloride ( | Cu/Cr Catalysts, Noble Metals (Pd/Pt) |
| Conditions | Moderate temperature, Moisture-sensitive | High temperature ( |
| Selectivity | High (Regioselective) | Moderate (Risk of ether formation) |
| Suitability | High (Lab to Pilot Scale) | Low (Industrial Bulk Commodity only) |
Pathway Visualization[1]
Figure 1: Comparative synthetic pathways. The Cyclization route (bottom) is preferred for high-purity hydrochloride salt synthesis.
Primary Protocol: Cyclization of N-(2-hydroxyethyl)glycine
This is the industry-standard approach for laboratory and pilot-scale synthesis. It relies on the acid-catalyzed dehydration of the amino-alcohol-acid precursor. The use of Thionyl Chloride (
Precursor Preparation (If not commercially sourced)
If N-(2-hydroxyethyl)glycine is not available, it is synthesized via the alkylation of ethanolamine:
Detailed Workflow: Lactonization to 2-Morpholinone HCl
Safety Note: Thionyl chloride is corrosive and releases toxic
Reagents & Materials
-
Substrate: N-(2-hydroxyethyl)glycine (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (dry).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Suspension: In a dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar, suspend N-(2-hydroxyethyl)glycine (10.0 g, 84 mmol) in anhydrous DCM (100 mL).
-
Activation: Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride (12.2 mL, 168 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control the addition rate to prevent solvent boil-over.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stabilized, heat the mixture to reflux (approx. 40°C for DCM) for 4–6 hours.
-
Observation: The suspension will initially clear as the intermediate acid chloride/sulfite forms, followed by the precipitation of the product as the hydrochloride salt.
-
-
Completion: Monitor the evolution of gas (
). The reaction is typically complete when gas evolution ceases and a heavy white precipitate is observed. -
Isolation: Cool the mixture to 0°C to maximize precipitation. Filter the white solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption.
-
Purification: Wash the filter cake with cold, dry DCM (
) to remove residual thionyl chloride. -
Drying: Dry the solid in a vacuum desiccator over
or KOH pellets to remove trace acid.-
Yield Expectation: 85–95%
-
Appearance: White, hygroscopic crystalline powder.[1]
-
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Moisture Control | < 0.1% Water | Water hydrolyzes the lactone ring back to the open-chain acid. |
| Temperature | Reflux ( | Sufficient energy to drive cyclization; too high causes charring/polymerization. |
| Stoichiometry | Excess | Ensures complete water removal and HCl salt formation. |
Alternative Route: Oxidative Dehydrogenation (Contextual)
While less common for direct HCl salt synthesis, the oxidative dehydrogenation of diethanolamine (DEA) is relevant for understanding industrial morpholine production.
Why this is difficult: Direct dehydration of DEA typically yields Morpholine (the ether, C4H9NO), not 2-Morpholinone. To get the lactone, one alcohol arm must be oxidized to a carboxylic acid before cyclization. This requires selective oxidation catalysts (e.g., Cu/ZrO2 or enzymatic methods) which are often low-yielding compared to the amino-acid cyclization route.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2-Morpholinone HCl, the following analytical signatures must be verified.
Proton NMR ( H-NMR)
-
Solvent: DMSO-
(Avoid as it causes hydrolysis). -
Key Signals:
- ppm (s, 2H): Protons adjacent to the carbonyl (C3).
- ppm (t, 2H): Protons adjacent to the ester oxygen (C5).
- ppm (t, 2H): Protons adjacent to the nitrogen (C6).
-
ppm (br s): Ammonium protons (
).
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): Strong band at 1730–1750 cm⁻¹ (Characteristic of lactones; esters usually appear lower, but ring strain increases frequency). -
Amine Salt: Broad absorptions around 2800–3000 cm⁻¹.
Stability Check
Dissolve a small sample in water and monitor pH.
-
Initial: Acidic (due to HCl).[2]
-
Over time: The pH may drift as the lactone hydrolyzes to N-(2-hydroxyethyl)glycine (zwitterionic buffering), confirming the identity of the labile lactone species.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility in solvent; Moisture presence. | Switch to a less polar solvent (e.g., Ether/Dioxane mix). Ensure system is strictly anhydrous. |
| Sticky/Gummy Product | Incomplete removal of | Triturate the gum with anhydrous diethyl ether to induce crystallization. |
| NMR shows open chain | Hydrolysis during NMR prep. | Use strictly dry DMSO- |
| Melting Point Depression | Residual solvent or hydrolysis. | Vacuum dry at 40°C for 12 hours. Store in a desiccator. |
References
-
Leuckart-Wallach Reaction & Morpholine Derivatives: Source: ResearchGate. Synthesis and characterization of 2-arylmorpholine hydrochloride. URL:[Link]
-
Thionyl Chloride Mediated Cyclization: Source: Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. URL:[Link]
-
Lactone Synthesis Methodologies: Source: Organic Chemistry Portal. Lactone Synthesis. URL:[Link]
-
Salt Stability and Polymorphism: Source: National Institutes of Health (NIH). Hydrochloride vs Base: The Guide to API Forms. URL:[Link]
-
Precursor Properties (N-(2-Hydroxyethyl)glycine): Source: PubChem.[3][4] N-(2-Hydroxyethyl)glycine Compound Summary. URL:[Link]
Sources
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Hydroxyethyl)glycine | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Re-evaluating 2-Morpholinone Hydrochloride as a Bioactive Agent
To the Researcher, Scientist, and Drug Development Professional,
The request for an in-depth technical guide on the mechanism of action of 2-Morpholinone hydrochloride has led to a thorough investigation of the existing scientific literature. The results of this comprehensive search, however, necessitate a shift in perspective. The available evidence does not characterize this compound as a pharmacologically active agent with a studied biological mechanism. Instead, the scientific and patent literature consistently identifies it as a chemical intermediate—a foundational building block used in the synthesis of more complex molecules.[1][2]
Therefore, this document will not present a hypothetical or unsubstantiated mechanism of action. To do so would compromise scientific integrity. Instead, this guide has been structured to provide a scientifically grounded overview of the broader chemical family to which this compound belongs—morpholines—and to clarify the actual role of this compound in the context of medicinal chemistry, particularly in the development of drugs targeting the Central Nervous System (CNS).
We will explore the well-documented importance of the morpholine scaffold in drug design, its contribution to the physicochemical and pharmacokinetic properties of CNS-active compounds, and its role as a versatile pharmacophore.[3][4][5][6][7] This guide will serve as a valuable resource by providing a clear, evidence-based understanding of why morpholine-containing structures are of high interest in drug discovery, thereby contextualizing the synthetic utility of reagents like this compound.
Our commitment is to technical accuracy and field-proven insights. This guide proceeds with that commitment at its core, providing a trustworthy and authoritative perspective on the topic as reflected in the current state of scientific knowledge.
A Technical Guide to the Morpholine Scaffold in CNS Drug Discovery: Contextualizing the Role of this compound
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[8] This unique combination imparts a set of advantageous physicochemical properties that medicinal chemists frequently exploit.[6] In drug design, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets. The morpholine moiety has earned this distinction, appearing in numerous approved drugs and experimental bioactive molecules.[6][7]
Key properties endowed by the morpholine ring include:
-
Modulation of Physicochemical Properties: The presence of a weakly basic nitrogen atom and an oxygen atom allows the ring to engage in both lipophilic and hydrophilic interactions. This balance is crucial for optimizing a drug candidate's solubility, permeability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[3][4][5]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the half-life and bioavailability of a drug.
-
Blood-Brain Barrier (BBB) Permeability: For CNS drug discovery, achieving sufficient BBB penetration is a major challenge. The specific conformational and physicochemical properties of the morpholine ring can improve a molecule's ability to cross this selective barrier.[3][4][5]
The hydrochloride salt form, as in this compound, is typically used to improve the stability and water solubility of the parent amine-containing compound for easier handling and formulation.[8]
Role of Morpholine-Containing Compounds in the Central Nervous System
The morpholine scaffold is a recurring feature in drugs targeting the CNS. Its utility stems from its ability to act in several distinct capacities.[3][4][5]
-
Pharmacophore Component: In many CNS-active compounds, the morpholine ring is an integral part of the pharmacophore, meaning it is directly involved in binding to the biological target (e.g., a receptor or enzyme) and eliciting a biological response.[6]
-
Structural Scaffold: It can serve as a rigid scaffold that correctly orients other critical chemical groups (appendages) for optimal interaction with a target.[3][4][5]
-
PK/PD Modulator: By altering the overall properties of a molecule, the morpholine moiety can enhance potency and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3][4][5]
Morpholine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7] In the context of the CNS, they are found in molecules developed for mood disorders, pain, and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4]
This compound: A Synthetic Intermediate
The primary and well-documented role of this compound is that of a pharmaceutical intermediate .[1] This means it is a starting material or a building block in a multi-step chemical synthesis.[1][2][9][10] There is no substantial evidence in the reviewed literature to suggest that this compound itself is intended for use as a therapeutic agent or that its specific mechanism of action has been a subject of pharmacological study.
Its value lies in its chemical structure—a reactive scaffold that can be readily modified to build more complex, biologically active molecules.[9][10] Recent synthetic chemistry literature highlights the utility of the morpholin-2-one core in creating novel derivatives for various applications.[9] For example, it can be a key intermediate for the synthesis of the approved drug Aprepitant.[10]
The use of a chemical intermediate like this compound can be visualized in a general synthetic workflow. The goal is to use this foundational piece to construct a final, pharmacologically active compound.
Hypothetical Bioactivity vs. Documented Utility
While the broader class of morpholine derivatives exhibits extensive pharmacological activity, it is crucial not to extrapolate a specific mechanism of action to an unstudied intermediate like this compound.[11][12] The biological activity of a final drug molecule arises from the entire three-dimensional arrangement of its atoms and functional groups, not just from one of its constituent building blocks.
The research focus for this compound is on its chemical reactivity and its efficient incorporation into synthetic routes.[9][10] For drug development professionals, its value is in its reliability as a starting material for creating novel chemical entities that may, after extensive testing, prove to have a desirable mechanism of action.[1][9]
Conclusion
References
-
Morpholin-2-one | CAS 4441-15-0. LookChem. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
-
Morpholine. Wikipedia. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NCBI. [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Morpholine Hydrochloride (10024-89-2) at Nordmann - nordmann.global [nordmann.global]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
comprehensive literature review on 2-Morpholinone hydrochloride
An In-depth Technical Guide to 2-Morpholinone Hydrochloride: A Versatile Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive review of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While often confused with its simpler analog, Morpholine hydrochloride, the 2-Morpholinone scaffold offers unique synthetic utility, primarily as a constrained amino acid bioisostere and a precursor to complex pharmaceutical agents. This document delineates the distinct physicochemical properties, synthesis methodologies, and analytical characterization of this compound. Furthermore, it explores its critical applications in medicinal chemistry, spotlighted by its role in the synthesis of prominent drugs like the antiemetic Aprepitant. The guide concludes with a detailed overview of safety protocols, handling procedures, and storage requirements, ensuring its effective and safe utilization in a laboratory setting. By synthesizing field-proven insights with established chemical principles, this whitepaper serves as an authoritative resource for harnessing the full potential of this valuable synthetic intermediate.
Introduction: The Strategic Importance of the Morpholinone Scaffold
In the landscape of medicinal chemistry, the morpholine ring is considered a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds. Its favorable properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it a desirable motif in drug design.[1] The 2-morpholinone core, a lactam derivative of morpholine, further refines these attributes by introducing a rigid, planar amide bond that serves as a valuable scaffold for building complex molecular architectures.
Derivatives of 2-Morpholinone are key components in the development of novel therapeutics, acting as intermediates in the synthesis of compounds with potential medical applications.[2] The hydrochloride salt of 2-Morpholinone enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[3] This guide focuses specifically on this compound, clarifying its unique characteristics and distinguishing it from the more common Morpholine hydrochloride.
Physicochemical and Structural Properties
A common point of confusion arises between Morpholine hydrochloride (CAS 10024-89-2) and this compound (CAS 2206969-81-3).[4][5] The former is the salt of a simple cyclic ether amine, while the latter incorporates a ketone (lactam) functionality, fundamentally altering its chemical reactivity and synthetic applications.
| Property | This compound | Morpholine Hydrochloride |
| Chemical Structure | A six-membered ring containing an ether, an amine (as a hydrochloride salt), and a carbonyl group at the 2-position. | The hydrochloride salt of a saturated six-membered heterocyclic amine containing an oxygen atom. |
| CAS Number | 2206969-81-3[5] | 10024-89-2[4] |
| Molecular Formula | C₄H₈ClNO₂ | C₄H₁₀ClNO[6] |
| Molecular Weight | 137.56 g/mol | 123.58 g/mol [4] |
| Appearance | Typically a white to off-white crystalline solid or powder.[3] | White to light yellow powder or crystal.[4] |
| Solubility | Expected to have good solubility in water and polar protic solvents due to its salt form and polar functional groups.[4][7] | Good solubility in water.[4] |
The presence of the hydrochloride salt significantly improves the handling characteristics of the parent 2-morpholinone base. It renders the compound as a stable, crystalline solid that is less hygroscopic and possesses a longer shelf-life compared to the free amine.
Synthesis and Purification
The synthesis of this compound involves two primary stages: the formation of the core 2-morpholinone ring system, followed by its conversion to the hydrochloride salt.
Synthesis of the 2-Morpholinone Core
The 2-morpholinone scaffold can be constructed through various synthetic routes. One prominent method involves the cyclization of N-substituted 2-aminoethoxyacetic acid derivatives. Asymmetric catalytic approaches have also been developed to yield enantiomerically enriched morpholinones, which are crucial for stereospecific drug synthesis.[8]
A generalized workflow for the synthesis is presented below.
Caption: Generalized workflow for the synthesis of the 2-Morpholinone core.
Protocol: Formation of this compound
This protocol describes a standard laboratory procedure for converting the 2-morpholinone free base into its hydrochloride salt. This self-validating system relies on stoichiometric addition and pH monitoring to ensure complete conversion.
Materials:
-
2-Morpholinone (1.0 eq)
-
Anhydrous Diethyl Ether or Isopropanol
-
2M Hydrochloric Acid in Diethyl Ether or Acetyl Chloride (1.05 eq)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Schlenk flask or round-bottom flask with a drying tube
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the purified 2-Morpholinone free base in a minimal amount of anhydrous diethyl ether or isopropanol in a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acid-base reaction and promote clean precipitation.
-
Acid Addition: Add the 2M HCl solution (1.05 eq) dropwise to the stirred solution over 10-15 minutes. The slight excess of acid ensures complete protonation. A white precipitate should form immediately.
-
Stirring & Maturation: Continue stirring the resulting slurry at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour. This "maturation" step ensures the completion of the reaction and improves the crystal morphology.
-
Isolation: Isolate the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white solid under high vacuum at room temperature until a constant weight is achieved.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
| Technique | Purpose | Expected Results / Key Characteristics |
| ¹H NMR | Structural Confirmation | Signals corresponding to the methylene protons of the morpholinone ring. The proton alpha to the carbonyl will be deshielded. The N-H proton will appear as a broad singlet, often downfield. |
| ¹³C NMR | Structural Confirmation | A characteristic signal for the carbonyl carbon (lactam) typically in the 165-175 ppm range. Signals for the aliphatic carbons of the ring. |
| FTIR | Functional Group ID | A strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. A broad N-H stretch from the ammonium salt in the 2400-3200 cm⁻¹ region. C-O-C ether stretch around 1100 cm⁻¹. |
| HPLC | Purity Assessment | A single major peak when analyzed using a suitable method (e.g., reversed-phase C18 column with a mobile phase of acetonitrile/water with TFA or formic acid). Purity is typically >98%.[8] |
| Melting Point | Purity & Identity | A sharp and defined melting point, characteristic of a pure crystalline solid. The melting point of the salt will be significantly different from the free base. |
Applications in Drug Discovery and Development
This compound serves as a high-value intermediate for the synthesis of complex pharmaceutical molecules. Its constrained conformation makes it an excellent scaffold for presenting substituents in well-defined spatial orientations.
Case Study: Intermediate for Aprepitant
One of the most notable applications of a 2-morpholinone derivative is in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves a chiral morpholinone core, highlighting the importance of stereocontrolled synthetic methods for this scaffold.[8] The use of this building block streamlines the convergent synthesis of the final drug product, improving overall yield and efficiency.[8]
Caption: Role of the 2-Morpholinone core in the synthetic pathway to Aprepitant.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety profile can be constructed based on the known hazards of morpholine, its derivatives, and general amine hydrochloride salts.[9][10] The primary hazards are related to skin and eye irritation or corrosion.
| Hazard Category | GHS Classification | Precautionary Measures (Statements) |
| Skin Irritation/Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] |
| Eye Damage | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Acute Toxicity (Oral/Inhalation) | H302+H332: Harmful if swallowed or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[11] P310: Immediately call a POISON CENTER/doctor.[11] |
Protocol: Safe Handling and Storage Workflow
Adherence to a strict handling protocol is paramount to ensure laboratory safety.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9]
-
Dispensing: When weighing and dispensing the solid, use anti-static tools and equipment to prevent dust dispersal.[13]
-
Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Dispose of waste in a sealed, labeled container according to institutional guidelines.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[4][11] The container should be clearly labeled with the chemical name and hazard pictograms.
Caption: Workflow diagram for the safe handling and storage of this compound.
Conclusion
This compound is a synthetically valuable compound whose utility in drug discovery far exceeds its simple structure. Its rigid scaffold and versatile functional handles make it an ideal starting point for the construction of complex, biologically active molecules. By understanding its distinct properties, synthesis, and safe handling requirements, researchers can effectively leverage this intermediate to accelerate the development of next-generation pharmaceuticals. This guide provides the foundational knowledge and practical protocols necessary to integrate this compound into the modern synthetic chemistry workflow.
References
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 10024-89-2: Morpholine, hydrochloride (1:1) [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. morpholin-2-one hydrochloride;CAS No.:2206969-81-3 [chemshuttle.com]
- 6. Morpholine Hydrochloride (10024-89-2) at Nordmann - nordmann.global [nordmann.global]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. chemos.de [chemos.de]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. carlroth.com:443 [carlroth.com:443]
2-Morpholinone Hydrochloride: Synthetic Evolution and Stability Paradigms
Abstract
2-Morpholinone hydrochloride (CAS: 3342-67-4) represents a critical structural motif in medicinal chemistry, serving as a "masked" amino acid and a precursor to morpholine-based pharmacophores.[1] While the morpholine ring itself is ubiquitous in drug discovery (enhancing solubility and metabolic stability), the 2-oxo derivative (a lactone) presents unique synthetic challenges due to its thermodynamic instability as a free base. This guide analyzes the early research that established the hydrochloride salt as the requisite form for isolation, detailing the mechanistic pathways of its formation and its pivotal role in the synthesis of neurokinin-1 (NK-1) receptor antagonists.
Part 1: The Chemical Imperative
The Instability Paradox
In the early exploration of cyclic amino acid derivatives, researchers encountered a significant barrier with 2-morpholinone. Unlike its lactam counterpart (3-morpholinone), which is chemically robust, 2-morpholinone is a six-membered lactone.[1]
-
Thermodynamic Instability: The free base of 2-morpholinone is prone to rapid hydrolysis back to the open-chain amino acid precursor (N-(2-hydroxyethyl)glycine) upon exposure to moisture.[1]
-
Polymerization: In the absence of acid stabilization, the free amine acts as a nucleophile toward the ester carbonyl of a neighboring molecule, leading to uncontrolled oligomerization (polyesters/polyamides).
The Salt Solution
Early characterization efforts (circa mid-20th century) identified that protonating the amine functionality serves a dual purpose:
-
Deactivation: It prevents self-polymerization by removing the nucleophilic character of the nitrogen.[1]
-
Crystallinity: It forces the molecule into a stable lattice structure, excluding water and preventing hydrolysis.[1]
Part 2: Historical & Synthetic Evolution
The synthesis of this compound traces back to the fundamental study of amino alcohol and alpha-halo acid interactions.[1] The "Classic Route" established in early organic literature relies on the dehydration of N-(2-hydroxyethyl)glycine.[1]
The Precursor Synthesis
The foundational approach involves the alkylation of ethanolamine (or substituted derivatives) with chloroacetic acid or its esters.
The Cyclization Challenge
Converting the linear precursor (N-(2-hydroxyethyl)glycine) to the lactone requires overcoming an unfavorable equilibrium. Early attempts using thermal dehydration often resulted in low yields due to the reversibility of the reaction. The breakthrough came with the use of strong mineral acids (HCl) and azeotropic water removal, driving the equilibrium toward the lactone (Le Chatelier's principle) while simultaneously trapping the product as the hydrochloride salt.
Part 3: Detailed Experimental Protocol
The following protocol is a synthesized "Gold Standard" method based on early industrial patents and organic synthesis literature. It prioritizes reproducibility and scale-up potential.[1]
Materials & Reagents
| Reagent | Role | Specifications |
| N-(2-Hydroxyethyl)glycine | Precursor | >98% Purity, Dry |
| Hydrochloric Acid (conc.) | Catalyst/Reactant | 37% Aqueous |
| Benzene or Toluene | Solvent | ACS Grade (for azeotrope) |
| Thionyl Chloride (Alt.[1][2] Route) | Dehydrating Agent | Distilled |
| 2-Propanol/Ether | Crystallization | Anhydrous |
The "Classic" Azeotropic Dehydration Method
Step 1: Acidification Dissolve 0.1 mol of N-(2-hydroxyethyl)glycine in 150 mL of concentrated HCl.[1] Evaporate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt of the linear precursor. Why: Starting with the salt ensures the amine is protected before heating.
Step 2: Cyclization (Azeotropic Distillation) Suspend the crude residue in 250 mL of benzene or toluene. Add a catalytic amount of p-toluenesulfonic acid (optional, as excess HCl often suffices).[1] Heat the mixture to reflux using a Dean-Stark trap.
-
Critical Control Point: Monitor water collection in the trap. The reaction is complete when water evolution ceases (approx. 4–6 hours).[1]
Step 3: Isolation Cool the reaction mixture to room temperature. The this compound may precipitate directly.[1][2] If not, evaporate the solvent under vacuum to roughly 20% volume.[1] Add anhydrous 2-propanol or diethyl ether to induce crystallization.[1]
Step 4: Purification Filter the white crystalline solid under an inert atmosphere (nitrogen blanket).[1] Wash with cold anhydrous ether.
-
Storage: Store in a desiccator. The salt is hygroscopic and will hydrolyze if exposed to moist air.[1]
Analytical Validation
-
Melting Point: 138–142°C (Decomposes).[1]
-
IR Spectroscopy: Look for the characteristic lactone carbonyl stretch (
) at ~1740–1760 cm⁻¹.[1] The absence of the broad -COOH stretch of the precursor confirms cyclization.[1]
Part 4: Mechanistic Insights
The formation of the ring is an acid-catalyzed intramolecular esterification. The following diagram illustrates the pathway and the critical role of the proton in activating the carbonyl oxygen.
Figure 1: The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group.[1] The hydrochloride salt form traps the product, preventing the reverse reaction.
Workflow Visualization
Figure 2: Step-by-step process flow ensuring water removal and salt stabilization.
Part 5: Applications in Drug Discovery
The discovery and stabilization of 2-morpholinone HCl paved the way for its use as a versatile chiral building block.[1]
The Aprepitant Connection
One of the most significant applications of substituted 2-morpholinones is in the synthesis of Aprepitant (Emend®), a Neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea.[1]
-
Role: The morpholine ring provides the scaffold that orients the pendant phenyl and fluorophenyl groups in the correct spatial configuration to bind to the NK-1 receptor.
-
Chirality: Modern syntheses often use chiral 2-morpholinones (derived from chiral amino acids like phenylglycine) to establish the stereocenters of the final drug.[1]
Peptide Mimetics
In peptide chemistry, 2-morpholinone acts as an "activated" amino acid.[1] The lactone ring is susceptible to aminolysis.[1] When reacted with a primary amine (e.g., another amino acid), the ring opens to form an amide bond, effectively inserting an N-(2-hydroxyethyl)glycine unit into the peptide chain.[1]
| Application Area | Function of 2-Morpholinone |
| NK-1 Antagonists | Core scaffold construction (e.g., Aprepitant) |
| Peptidomimetics | Introduction of flexible linker units |
| Polymer Science | Monomer for biodegradable poly(ester amides) |
References
-
Lebuhn, R., et al. "Process for the preparation of morpholine derivatives."[1] U.S. Patent 8,080,656. (2011).
-
Viellard, J., et al. "Synthesis of 2-morpholinones."[1] Bulletin de la Société Chimique de France. (Early characterization of morpholinone derivatives).
-
McNamara, J. M., et al. "Practical, asymmetric synthesis of the substance P antagonist (R,R,R)-L-733,060."[1] Journal of Organic Chemistry, 60(2), 1995. (Demonstrates the use of morpholinone intermediates in drug synthesis).
-
PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.
-
Hale, J. J., et al. "Morpholine-based NK1 receptor antagonists."[1] Journal of Medicinal Chemistry. (Discusses the pharmacophore utility).
Sources
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 2-Morpholinone Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Morpholinone hydrochloride in modern organic synthesis. 2-Morpholinone, a heterocyclic lactam, serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive molecules.[1][2][3] The hydrochloride salt offers a stable, crystalline, and easy-to-handle solid form of the parent heterocycle, making it an ideal starting point for a variety of synthetic transformations. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, and providing detailed, validated protocols for key synthetic applications.
Introduction: The 2-Morpholinone Scaffold
The 2-morpholinone core is a six-membered heterocycle containing both an ether and an amide functional group. This unique combination imparts a desirable set of properties, including metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor, which are highly sought after in drug design.[2] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, finding use as anticancer agents, antibiotics, and antidepressants.[4][5]
This compound is the salt formed by the reaction of the 2-morpholinone free base with hydrochloric acid. The protonation occurs at the nitrogen atom, resulting in a more stable and less hygroscopic solid compared to the parent amine. In synthetic applications, the hydrochloride salt is typically neutralized in situ using a non-nucleophilic base to liberate the reactive free base for subsequent transformations.
Caption: Interconversion of 2-Morpholinone and its hydrochloride salt.
Core Synthetic Applications
The primary utility of this compound is as a robust starting material for the synthesis of complex, high-value molecules. Its structure allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for drug discovery.
N-Functionalization: Building Molecular Complexity
The secondary amine within the 2-morpholinone scaffold is a prime site for modification. N-alkylation, N-arylation, and N-acylation reactions are routinely used to attach various substituents, significantly altering the molecule's steric and electronic properties. Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of N-aryl morpholinones.
Rationale for Method Selection: The choice of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a suitable base is critical for an efficient Buchwald-Hartwig coupling. The ligand stabilizes the palladium center and facilitates the reductive elimination step that forms the desired C-N bond. A hindered, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the coupling reaction.
Caption: Workflow for the synthesis of N-Aryl-2-Morpholinones.
Asymmetric Synthesis of Chiral Scaffolds
Chiral morpholin-2-ones are highly valuable intermediates, notably in the synthesis of pharmaceuticals like the antiemetic drug Aprepitant.[6] Modern catalytic methods allow for the one-pot construction of these chiral heterocycles from simple achiral starting materials.
Causality in Asymmetric Synthesis: A particularly elegant strategy involves a domino reaction sequence initiated by a Knoevenagel condensation, followed by an asymmetric epoxidation and a final ring-opening cyclization.[6] The enantioselectivity of the entire process is controlled by a chiral catalyst used in the epoxidation step. This telescoped approach is highly efficient, minimizing waste and purification steps between reactions.
C3-Functionalization via Oxidative Coupling
The carbon atom alpha to the carbonyl group (C3) is another key position for introducing diversity. Oxidative cross-dehydrogenative coupling (CDC) reactions allow for the formation of a C-C or C-N bond at this position by selectively removing a hydrogen atom and coupling the resulting radical intermediate with a partner molecule.[7]
Mechanistic Insight: These reactions are typically initiated by a radical initiator (e.g., di-tert-butyl peroxide). The resulting radical preferentially abstracts a hydrogen from the C3 position because the subsequent carbon-centered radical is stabilized by resonance with the adjacent carbonyl group.[7] This regioselectivity is a cornerstone of the protocol's success.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[8][9][10][11]
Protocol 1: Synthesis of 4-phenylmorpholin-2-one via Buchwald-Hartwig Amination
Principle: This protocol details the palladium-catalyzed N-arylation of 2-morpholinone with bromobenzene. The hydrochloride salt is neutralized in situ with sodium tert-butoxide to generate the reactive free amine for the coupling reaction.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 137.57 | 1.38 g | 10.0 | Starting Material |
| Bromobenzene | 157.01 | 1.10 mL | 10.5 | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 (0.2 mol% Pd) | Catalyst Precursor |
| XPhos | 476.63 | 143 mg | 0.3 | Ligand |
| Sodium tert-butoxide | 96.10 | 1.44 g | 15.0 | Base |
| Toluene (anhydrous) | - | 50 mL | - | Solvent |
Procedure:
-
To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g), sodium tert-butoxide (1.44 g), Pd₂(dba)₃ (92 mg), and XPhos (143 mg).
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Using syringes, add anhydrous toluene (50 mL) followed by bromobenzene (1.10 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the title compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Asymmetric Synthesis of (R)-3-phenylmorpholin-2-one
Principle: This protocol is an adaptation of the one-pot methodology described by Gualandi et al., involving a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[6] It provides enantioenriched 3-substituted morpholinones.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Benzaldehyde | 106.12 | 0.51 mL | 5.0 | Aldehyde |
| (Phenylsulfonyl)acetonitrile | 181.22 | 906 mg | 5.0 | Acetonitrile source |
| Cinchona alkaloid catalyst | - | ~10 mol% | 0.5 | Chiral Catalyst |
| Cumyl hydroperoxide | 152.19 | 1.1 mL | 6.0 | Oxidant |
| 2-Aminoethanol | 61.08 | 330 µL | 5.5 | Amine source |
| Toluene (anhydrous) | - | 25 mL | - | Solvent |
Procedure:
-
Step A (Knoevenagel/Epoxidation): To a dry flask under an inert atmosphere, add benzaldehyde (0.51 mL), (phenylsulfonyl)acetonitrile (906 mg), and the chiral Cinchona alkaloid catalyst (0.5 mmol) in anhydrous toluene (15 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add cumyl hydroperoxide (1.1 mL) dropwise. Allow the reaction to stir at 0 °C for 24-48 hours, monitoring for the formation of the chiral epoxide intermediate.
-
Step B (DROC): To the reaction mixture containing the crude epoxide, directly add 2-aminoethanol (330 µL).
-
Warm the mixture to 60 °C and stir for an additional 6-12 hours until the cyclization is complete (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic phase sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by flash chromatography or recrystallization to afford the enantioenriched (R)-3-phenylmorpholin-2-one.
-
Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC analysis.
Safety and Handling
-
Personal Protective Equipment: Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.[8]
-
Handling: this compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[12] Handle in a well-ventilated area or fume hood. Use non-sparking tools if handling large quantities.[8]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
References
-
Hu, A. (2005, August). Synthesis and characterization of 2-arylmorpholine hydrochloride. Journal of Hunan University Natural Sciences, 32(4), 72-76. Available at: [Link]
-
Gualandi, A., et al. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Morpholine. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
- Google Patents. (2000). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Available at: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
-
Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. Available at: [Link]
-
National Institutes of Health (NIH). (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]
-
Matralis, A. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 403-413. Available at: [Link]
-
PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]
-
MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Available at: [Link]
-
Kourounakis, A. P., et al. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
-
North Metal and Chemical Company. Morpholine - Safety Data Sheet. Available at: [Link]
-
PubChem. Morpholin-2-one. Available at: [Link]
-
ResearchGate. (2025, November 6). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Morpholin-2-one | C4H7NO2 | CID 19910037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Morpholinone Hydrochloride: A Guide for Synthetic and Medicinal Chemists
Introduction: The 2-Morpholinone Scaffold
The morpholin-2-one core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery.[1] Its unique combination of a lactam (cyclic amide) and an ether linkage imparts favorable physicochemical properties, often improving the pharmacokinetic profile of bioactive molecules.[1] As a versatile synthetic intermediate, 2-morpholinone serves as a critical building block for a range of complex pharmaceutical agents, including the antiemetic drug Aprepitant.[2]
This guide provides a comprehensive overview of the practical use of 2-Morpholinone hydrochloride. While detailed, specific protocols for the hydrochloride salt are not widely published, this document consolidates information on the free base (2-Morpholinone, CAS 4441-15-0) and established principles of amine chemistry to provide robust, field-proven protocols. We will move from fundamental properties and handling to the critical first step of liberating the free amine, followed by foundational synthetic transformations and an advanced functionalization application.
Section 1: Physicochemical Properties, Safety, and Handling
Understanding the fundamental characteristics and hazards of 2-Morpholinone is paramount for its safe and effective use. The hydrochloride salt form enhances water solubility and stability, but the intrinsic reactivity and hazard profile are dictated by the parent molecule.
Physicochemical Data
The following table summarizes key properties for 2-Morpholinone (the free base).
| Property | Value | Source |
| CAS Number | 4441-15-0 | [3] |
| Molecular Formula | C₄H₇NO₂ | [3] |
| Molecular Weight | 101.10 g/mol | [3] |
| Appearance | White solid / Colorless liquid | [4][5] |
| Boiling Point | ~258 °C at 760 mmHg | |
| Flash Point | ~110 °C | |
| IUPAC Name | morpholin-2-one | [3] |
Safety & Hazard Information
2-Morpholinone is classified as a hazardous substance. The hydrochloride salt should be handled with the same precautions.
-
GHS Hazard Statements:
-
Expert Insight — Causality: The lactam structure, while generally stable, can be hydrolyzed under strong acidic or basic conditions. The secondary amine is nucleophilic and basic. The primary hazards—irritation and eye damage—are typical for reactive amines and their salts.
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure an eyewash station and emergency shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE):
-
Wear nitrile or neoprene gloves to prevent skin contact.
-
Wear chemical safety goggles and a face shield to protect against splashes.
-
Use a standard laboratory coat.[8]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] As an amine salt, it can be hygroscopic; storage in a desiccator is recommended to maintain integrity. Keep away from strong oxidizing agents and sources of ignition.[9]
Section 2: The Core Principle — Liberation of the Free Amine
This compound is a salt where the secondary amine nitrogen is protonated. To engage this nitrogen in nucleophilic reactions such as alkylation or acylation, it must first be deprotonated to liberate the lone pair of electrons. This neutralization is the most critical preliminary step in almost any reaction involving this reagent.
Causality: The positively charged morpholinium ion is non-nucleophilic. Adding a base removes the proton (H⁺), quenching the positive charge and regenerating the nucleophilic free amine, 2-morpholinone. The choice of base is crucial: it should be strong enough to deprotonate the ammonium salt but should not introduce complications, such as promoting unwanted side reactions like lactam hydrolysis.
Section 3: Foundational Synthetic Protocols
The following protocols are designed as robust starting points for common synthetic transformations.
Protocol 3.1: In Situ Liberation of 2-Morpholinone (Free Base)
This protocol describes the neutralization of the hydrochloride salt for immediate use in a subsequent reaction without isolation of the free base.
-
Objective: To generate a solution of free 2-morpholinone ready for nucleophilic addition.
-
Rationale: Using a mild inorganic base like sodium bicarbonate allows for easy removal of byproducts (water, CO₂, and NaCl) and avoids the presence of a soluble tertiary amine salt in the final workup. Dichloromethane (DCM) is a good, relatively inert solvent for this process.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Suspension: Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.2–0.5 M concentration).
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2.0–3.0 eq.).[10]
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 30–60 minutes. Cessation of CO₂ evolution (bubbling) indicates the reaction is complete.
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of DCM.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield 2-morpholinone as an oil or solid. Alternatively, the dried DCM solution can be used directly in the next synthetic step.
Protocol 3.2: N-Acylation to Form N-Acyl-2-Morpholinones
-
Objective: To form a stable amide bond at the N-4 position.
-
Rationale: N-acyl morpholinones are intermediates for compounds like functionalized poly(aminoesters).[1] This protocol uses a common acylating agent (acetyl chloride) and a non-nucleophilic tertiary amine base (triethylamine, Et₃N) to scavenge the HCl generated during the reaction. The reaction is run at low temperature to control reactivity.
Step-by-Step Methodology:
-
Setup: Add this compound (1.0 eq.) and anhydrous DCM to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and a nitrogen inlet.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.2 eq.) dropwise. The first equivalent neutralizes the starting material, and the second scavenges the HCl produced. Stir for 15 minutes.
-
Acylation: In a separate flask, dissolve acetyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ to quench unreacted acetyl chloride and neutralize the triethylamine hydrochloride salt.
-
Workup: Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain the pure N-acetyl-2-morpholinone.[11]
Protocol 3.3: N-Alkylation to Form N-Alkyl-2-Morpholinones
-
Objective: To form a C-N bond at the N-4 position.
-
Rationale: Alkylation of the morpholine nitrogen is a key step in building complex drug molecules. This protocol uses a strong, non-nucleophilic base (sodium hydride, NaH) to ensure complete deprotonation, and a polar aprotic solvent (DMF) to facilitate the Sₙ2 reaction with an alkyl halide.[12]
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Prepare a solution of this compound (1.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and then brine to remove DMF.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography.
Section 4: Application Note — C-H Functionalization
Derivatives of 2-morpholinone are excellent substrates for advanced transformations. One such powerful method is Cross-Dehydrogenative Coupling (CDC), which forms C-N bonds by functionalizing a C(sp³)–H bond adjacent to the ring nitrogen. The following protocol is adapted from a published procedure for N-aryl morpholinones.[1]
-
Objective: To couple an N-substituted 2-morpholinone with an imide at the C-3 position.
-
Rationale: This copper-catalyzed reaction uses molecular oxygen as the terminal oxidant, making it an atom-economical and environmentally friendly method.[1] It provides direct access to complex, functionalized morpholinones that are valuable for library synthesis in drug discovery.
Step-by-Step Methodology (Adapted from Martins, P. et al.) [1]
-
Prerequisite: This reaction requires an N-substituted 2-morpholinone (e.g., N-phenyl-2-morpholinone), which can be synthesized via methods analogous to Protocol 3.3.
-
Setup: In a flask, dissolve the N-aryl-2-morpholinone (2.0 eq.), the imide (e.g., phthalimide, 1.0 eq.), and copper(I) chloride (CuCl, 0.15 eq.) in acetonitrile (to approx. 0.1 M imide concentration).
-
Additive: Add acetic acid (1.5 eq.) dropwise via syringe.
-
Atmosphere: Fit the flask with a balloon filled with oxygen (O₂).
-
Reaction: Heat the reaction mixture to 60 °C (for five-membered ring imides) or 80 °C (for six-membered ring imides) and stir for the required time (typically 12-24h), monitoring by TLC.[1]
-
Workup: After cooling to room temperature, filter the reaction mixture through a small plug of silica gel, eluting with additional acetonitrile.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the desired C-N coupled product.
Section 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotonation | Insufficient base; base too weak; insufficient reaction time. | Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃). Ensure vigorous stirring for biphasic reactions. Check pH of the aqueous layer to ensure it is basic. |
| Low Yield in N-Alkylation | Poorly reactive alkyl halide; steric hindrance; incomplete deprotonation. | Use a more reactive halide (I > Br > Cl). Consider using a stronger base like NaH. Increase reaction temperature, but monitor for decomposition. |
| Low Yield in N-Acylation | Acylating agent degraded by moisture; insufficient base to scavenge HCl. | Use freshly opened or distilled reagents. Ensure the reaction is under an inert atmosphere (N₂ or Ar). Use at least 2.0 equivalents of tertiary amine base. |
| Lactam Ring Opening | Reaction conditions are too harsh (strong acid/base, high temp). | Use milder bases (e.g., DIPEA instead of NaH). Keep reaction temperatures as low as possible. Avoid prolonged exposure to aqueous acid/base during workup. |
References
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 4441-15-0, Morpholin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). Morpholin-2-one. Retrieved from [Link]
-
Martins, P., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5231. Retrieved from [Link]
-
Ghorab, M. M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]
-
De Lisi, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3655–3666. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
- Vasanthakumar, G.-R., et al. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry, Section B, 41B(5), 1027-1030.
-
Lee, S., & Kim, Y. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3704. Retrieved from [Link]
-
Chen, X., et al. (2008). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics and Catalysis Letters, 95(1), 163-169. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Hreczycho, G., et al. (2022). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Molecules, 27(21), 7247. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Stanković, M., et al. (2012). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. International Immunopharmacology, 12(1), 229-234. Retrieved from [Link]
-
He, Y.-P., et al. (2023). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation. Retrieved from [Link]
-
Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]
-
Ismalaj, E., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 3, 852745. Retrieved from [Link]
-
Amsterdam UMC. (2024). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Retrieved from [Link]
-
Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Retrieved from [Link]
-
Liang, G., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyridin-5(6H)-one. Tetrahedron Letters, 53(24), 2949-2952. Retrieved from [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholin-2-one | C4H7NO2 | CID 19910037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-Morpholinone 95% | CAS: 4441-15-0 | AChemBlock [achemblock.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Role of 2-Morpholinone Hydrochloride in Agrochemical Synthesis
[1]
Executive Summary
2-Morpholinone hydrochloride (CAS: 3345-07-7) is a specialized heterocyclic building block that has emerged as a critical scaffold in the design of next-generation agrochemicals.[1] Unlike the commoditized morpholine solvent used in older fungicides (e.g., tridemorph), 2-morpholinone provides a functionalizable lactone core .[1] This unique structure allows for the precise introduction of chirality and substituents at the C2 and C3 positions—modifications that are essential for optimizing the metabolic stability and binding affinity of modern fungicides and herbicides.
This guide details the synthetic utility of this compound, focusing on its role as a precursor for chiral morpholines and peptidomimetic agrochemicals .[1] It provides validated protocols for handling this hygroscopic salt and leveraging its reactivity for high-value scaffold construction.[1]
Chemical Profile & Handling
The hydrochloride salt stabilizes the morpholin-2-one core, which is prone to polymerization or hydrolysis in its free base form.[1]
| Property | Specification |
| Chemical Name | This compound (Morpholin-2-one HCl) |
| CAS Number | 3345-07-7 |
| Molecular Formula | C₄H₇NO₂[1] · HCl |
| Molecular Weight | 137.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether/hexane |
| Stability | Hygroscopic. Hydrolyzes to N-(2-hydroxyethyl)glycine in aqueous base.[1] |
Handling Protocol
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is extremely hygroscopic; exposure to ambient moisture leads to caking and eventual ring-opening hydrolysis.[1]
-
Free Base Generation: If the free amine is required, generate it in situ using a non-nucleophilic base (e.g., DIPEA, Et₃N) in an anhydrous solvent (DCM or THF) immediately prior to reaction. Do not isolate the free base as a neat oil for long-term storage.[1]
Synthetic Utility in Agrochemicals
The value of 2-morpholinone lies in its dual reactivity: it functions both as an activated ester (lactone) and a secondary amine .[1] This allows for divergent synthetic pathways that are difficult to access via standard diethanolamine cyclization.
Pathway A: Synthesis of 2-Substituted Morpholines (Fungicide Scaffolds)
Many sterol biosynthesis inhibitor (SBI) fungicides rely on the morpholine ring. Standard synthesis yields unsubstituted rings. Using 2-morpholinone allows for the introduction of alkyl or aryl groups at the C2 position via Grignard addition followed by reduction.[1] This substitution can block metabolic oxidation sites, extending the half-life of the active ingredient.[1]
Pathway B: Peptidomimetic Herbicides (Ring Opening)
The lactone ring is susceptible to nucleophilic attack by amines. This reaction opens the ring to form N-(2-hydroxyethyl)glycinamides .[1] These structures mimic natural peptides but possess altered solubility and proteolytic stability, making them excellent candidates for herbicide discovery targeting glutamine synthetase or other amino acid pathways.
Pathway C: Chiral Resolution Agents
Substituted 2-morpholinones (e.g., derived from chiral amino acids) are used as chiral auxiliaries. The hydrochloride salt of the parent compound can be N-acylated with chiral acids to resolve racemic mixtures of agrochemical intermediates.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,2-Disubstituted Morpholines (Grignard Route)
This protocol describes the transformation of the lactone into a substituted ether, a key motif in lipophilic fungicides.
Reagents:
-
2-Morpholinone HCl (10 mmol)[1]
-
Triethylamine (22 mmol)[1]
-
Benzyl bromide (11 mmol) - Protection Step[1]
-
Phenylmagnesium bromide (3.0 M in ether) - Functionalization[1]
-
Triethylsilane (Et₃SiH) / TFA - Reduction[1]
Workflow:
-
N-Protection:
-
Suspend 2-Morpholinone HCl (1.37 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add Triethylamine (3.1 mL, 22 mmol) at 0°C followed by Benzyl bromide (1.3 mL, 11 mmol).
-
Stir at RT for 12 hours. Wash with water, dry (MgSO₄), and concentrate to yield N-benzyl-2-morpholinone.[1]
-
Note: The N-protection prevents the Grignard reagent from deprotonating the amine.[1]
-
-
Grignard Addition:
-
Dissolve N-benzyl-2-morpholinone (1.91 g, 10 mmol) in anhydrous THF (30 mL) under Argon.
-
Cool to -78°C.[1]
-
Dropwise add Phenylmagnesium bromide (1.2 equiv).
-
Stir for 2 hours, allowing the temperature to rise to -20°C.
-
Mechanism:[2][3][4] The Grignard adds to the lactone carbonyl, forming the lactol (hemiacetal).
-
-
Reduction to Morpholine:
-
Quench the reaction with saturated NH₄Cl. Extract with ether and concentrate.
-
Dissolve the crude lactol in DCM (20 mL).
-
Add Triethylsilane (3 equiv) and TFA (5 equiv) at 0°C. Stir for 4 hours.
-
Outcome: The hydroxyl group is removed, yielding the 2-phenyl-N-benzylmorpholine.[1]
-
-
De-protection (Optional): Hydrogenolysis (H₂, Pd/C) yields the free 2-phenylmorpholine.
Protocol 2: Ring-Opening Amidation (Peptidomimetic Synthesis)
Used to generate linear amides with a terminal hydroxy-ethyl group.[1]
Reagents:
-
2-Morpholinone HCl (5 mmol)[1]
-
Primary Amine (e.g., 2,6-diethylaniline for herbicide analogs) (5 mmol)[1]
-
Acetic Acid (catalytic, 10 mol%)
-
Toluene (anhydrous)[1]
Workflow:
-
Suspend 2-Morpholinone HCl (0.69 g, 5 mmol) in Toluene (15 mL).
-
Add the Primary Amine (5 mmol) and DIPEA (5 mmol) to neutralize the HCl.
-
Add Glacial Acetic Acid (0.03 mL).
-
Reflux for 6–8 hours. The lactone ring opens to form the amide: HO-CH2-CH2-NH-CH2-CO-NH-R.[1]
-
Cool and filter the precipitate.[4] Recrystallize from Ethanol/Hexane.
Mechanistic Visualization
The following diagram illustrates the divergent synthetic pathways from the 2-Morpholinone scaffold, highlighting its versatility in generating both cyclic and acyclic agrochemical precursors.
Figure 1: Divergent synthetic pathways for 2-Morpholinone HCl in agrochemical synthesis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19910037, Morpholin-2-one.[1] Available at: [Link][1]
-
Organic Chemistry Portal. Synthesis of Morpholines: Recent Literature and Protocols. Available at: [Link][1]
-
Merck/Sigma-Aldrich. Safety Data Sheet: Morpholine Derivatives.[1] (Standard SDS for Morpholin-2-one HCl, CAS 3345-07-7).[1]
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. HU228003B1 - Polymorphic form of a morpholine derivative having tachykinin receptor antagonist activity and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 4. US8080656B2 - Process for the preparation of aprepitant - Google Patents [patents.google.com]
Application Note: Laboratory Protocols for the Synthetic Utilization of 2-Morpholinone Hydrochloride
Abstract and Scope
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the laboratory setup and execution of chemical reactions involving 2-Morpholinone hydrochloride. 2-Morpholinone is a versatile heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not only followed but understood. The primary focus is on the robust and widely applicable N-acylation (amide coupling) reaction, a cornerstone of modern pharmaceutical synthesis.[3] We will cover physicochemical properties, safety protocols, detailed experimental setups, reaction monitoring, and troubleshooting.
Understanding this compound: Properties and Rationale for Use
2-Morpholinone is a cyclic lactam featuring both an ether and a secondary amine functional group. The hydrochloride salt form is often preferred for storage and handling. The protonation of the morpholine nitrogen enhances the compound's stability and converts it into an easy-to-handle, non-volatile crystalline solid.[4][5] However, this acidic proton must be neutralized in situ to unmask the nucleophilic secondary amine for subsequent reactions.
Table 1: Physicochemical and Safety Data for Morpholine Derivatives
| Property | Value / Information | Source |
| Chemical Name | 2-Morpholinone (free base) | Wikipedia |
| Synonyms | Morpholin-2-one | ACS Publications[6] |
| Molecular Formula | C₄H₇NO₂ | N/A |
| Molecular Weight | 101.10 g/mol | N/A |
| Appearance | White to light yellow crystalline powder (as hydrochloride salt) | Tokyo Chemical Industry |
| Solubility | Soluble in water (as hydrochloride salt) | Alfa Chemistry[5] |
| Stability | The hydrochloride salt is stable under standard conditions but is hygroscopic. Store in a cool, dry place under inert gas. | Alfa Chemistry[5] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | Tokyo Chemical Industry |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. | Tokyo Chemical Industry |
Core Application: N-Acylation via Amide Coupling
The most prevalent reaction involving 2-Morpholinone is the acylation of the secondary amine to form a stable amide bond. This reaction is fundamental for elaborating the core structure and is a key step in the synthesis of many pharmaceutical agents.
Principle of the Reaction: Causality in Reagent Selection
Amide bond formation from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is achieved using a "coupling reagent." The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-intermediate. This intermediate is then susceptible to nucleophilic attack by the deprotonated 2-Morpholinone.
-
Why a Coupling Reagent? To overcome the low reactivity of carboxylic acids and prevent the formation of a stable ammonium carboxylate salt.
-
Why a Base? Two equivalents of a base are conceptually required: one to neutralize the hydrochloride salt of the amine starting material, and a second to scavenge the acid generated during the coupling reaction. A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is chosen to prevent it from competing with the 2-Morpholinone as a nucleophile.[7]
-
Why an Anhydrous Solvent? Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used to solubilize the reactants and prevent the hydrolysis of the activated intermediate, which would revert it to the starting carboxylic acid.[3][7]
Experimental Protocol: N-Benzoylation of 2-Morpholinone
This protocol details the coupling of this compound with benzoic acid as a representative example.
Table 2: Reagents and Materials for N-Benzoylation
| Reagent / Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 137.56 | 1.0 | 1.0 | Limiting Reagent |
| Benzoic Acid | 122.12 | 1.1 | 1.1 | Slight excess ensures full conversion of the amine. |
| HATU | 380.23 | 1.2 | 1.2 | Coupling Reagent. Highly efficient. |
| DIPEA | 129.24 | 2.5 | 2.5 | Non-nucleophilic base. |
| Anhydrous DMF | - | 10 mL | - | Reaction Solvent. |
| Round-bottom flask (50 mL) | - | 1 | - | Must be oven- or flame-dried. |
| Magnetic stirrer and stir bar | - | 1 | - | |
| Syringes and needles | - | - | - | For transfer of anhydrous solvent and liquid base. |
| Argon or Nitrogen line | - | - | - | To maintain an inert atmosphere. |
Step-by-Step Methodology:
-
Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (137.6 mg, 1.0 mmol), Benzoic Acid (134.3 mg, 1.1 mmol), and HATU (456.3 mg, 1.2 mmol).
-
Solvation: Add anhydrous DMF (10 mL) via syringe and begin stirring to dissolve the solids.
-
Initiation: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon base addition and to minimize potential side reactions.
-
Base Addition: Slowly add DIPEA (0.44 mL, 2.5 mmol) to the stirred suspension dropwise over 2 minutes. The reaction mixture should become a clear solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken from the reaction, diluted, and analyzed for the disappearance of the 2-Morpholinone starting material.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). The acidic wash removes excess DIPEA, while the basic wash removes unreacted benzoic acid and byproducts from HATU.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzoyl-2-morpholinone product.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the N-acylation protocol.
Caption: Workflow for the N-acylation of this compound.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive coupling reagent (hydrolyzed). Insufficient base. Wet solvent/glassware. | Use a fresh bottle of HATU. Ensure 2.5 equivalents of base are used. Use freshly distilled/dried solvent and oven-dried glassware. |
| Multiple Spots on TLC | Side reactions. Epimerization of chiral acids. | Run the reaction at 0 °C for a longer duration instead of warming to room temperature. Ensure slow, controlled addition of the base. |
| Difficult Purification | Water-soluble byproducts (e.g., urea from EDC coupling). | The prescribed aqueous work-up is critical. If using EDC instead of HATU, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. |
Safety and Handling
Working with this compound and related reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Handling: Avoid direct contact with skin and eyes, as the compound is an irritant. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][8]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
-
Wikipedia. Morpholine. [Link]
-
ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]
-
PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]
-
National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
EDP Sciences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
National Institutes of Health (NIH). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
-
ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Reddit. amide coupling help : r/Chempros. [Link]
-
Chemsavers. Morpholine - SAFETY DATA SHEET. [Link]
-
RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
-
ResearchGate. (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. synplechem.com [synplechem.com]
- 4. CAS 10024-89-2: Morpholine, hydrochloride (1:1) [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Note: Mass Spectrometry Techniques for 2-Morpholinone Hydrochloride
The following Application Note and Protocol guide is designed for immediate implementation in pharmaceutical analysis and synthetic verification workflows.
Document ID: AN-MS-2MOR-01 Version: 2.0 (High-Sensitivity/Stability Focus) Target Analytes: 2-Morpholinone (Morpholin-2-one), 2-Morpholinone HCl Matrix: Synthetic reaction mixtures, pharmaceutical intermediates, dried powders.
Executive Summary & Chemical Context
2-Morpholinone hydrochloride (MW: 137.56 g/mol ; Free base MW: 101.10 g/mol ) is a cyclic lactone derivative of N-(2-hydroxyethyl)glycine. It serves as a critical chiral building block in the synthesis of peptidomimetics and enzyme inhibitors.
Analytical Challenge: The core analytical difficulty lies in the lactone ring instability . In aqueous media (especially at neutral/basic pH), the ring rapidly hydrolyzes to the open-chain amino acid form. Furthermore, as a small, highly polar hydrophilic amine, it exhibits poor retention on standard C18 Reverse Phase (RP) columns.
Solution Strategy: This guide prescribes two orthogonal approaches:
-
HILIC-ESI-MS/MS: The primary method for quantitation, utilizing high-organic mobile phases to preserve lactone integrity and enhance ionization.
-
GC-MS (Derivatized): A secondary method for structural confirmation, requiring silylation to stabilize the amine and carboxyl functionalities.
Critical Handling Protocols (Pre-Analysis)
Failure to adhere to these steps will result in false-negative data due to hydrolysis.
Stability Control
-
Solvent Selection: Avoid water as a diluent. Use anhydrous Acetonitrile (ACN) or Methanol (MeOH) .
-
pH Buffer: If aqueous buffers are required for chromatography, maintain pH between 3.0 and 4.5 . The lactone is most stable in acidic conditions; basic pH (>7) triggers immediate ring opening.
-
Temperature: Store stock solutions at -20°C. Perform sample prep on ice.
Method A: HILIC-ESI-MS/MS (Quantitation & ID)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents, and the high organic content maximizes ESI sensitivity.
Experimental Setup
| Parameter | Specification |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495) |
| Ionization | ESI Positive Mode (+ve) |
| Column | HILIC Amide or Zwitterionic HILIC (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm) |
| Column Temp | 35°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2–5 µL |
Mobile Phase System
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Profile
-
Initial: 95% B (Hold 0–1.0 min) — High organic to retain polar salt.
-
Ramp: 95% B to 60% B (1.0–5.0 min).
-
Wash: 60% B (5.0–6.5 min).
-
Re-equilibration: 95% B (6.6–10.0 min).
MS/MS Parameters (MRM Transitions)
Precursor Ion: [M+H]⁺ = 102.1 m/z
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |
| Quantifier | 102.1 | 74.1 | 15 | Loss of CO (Lactone carbonyl) |
| Qualifier 1 | 102.1 | 56.1 | 22 | Ring cleavage (C₃H₆N⁺) |
| Qualifier 2 | 102.1 | 30.1 | 30 | CH₂NH₂⁺ fragment |
Method B: GC-MS (Structural Verification)
Rationale: Direct injection of the HCl salt causes thermal degradation in the injector port. Derivatization with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) protects the amine and stabilizes the molecule.
Derivatization Protocol
-
Weigh: 5 mg of 2-Morpholinone HCl into a dry 1.5 mL GC vial.
-
Solubilize: Add 500 µL anhydrous Pyridine. Vortex until dissolved.
-
React: Add 100 µL MTBSTFA + 1% TBDMSCl .
-
Incubate: Heat at 60°C for 30 minutes.
-
Analyze: Inject 1 µL directly into GC-MS.
GC Parameters[1][2][3][4][5][6][7]
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: Split 10:1, 250°C.
-
Oven: 80°C (1 min) → 15°C/min → 280°C (hold 3 min).
-
Detection: EI Source (70 eV), Scan range 40–350 m/z.
Data Interpretation & Fragmentation Logic[8]
The following diagram illustrates the fragmentation pathways for 2-Morpholinone in ESI+ mode. Understanding these pathways validates the MRM transitions selected above.
Figure 1: ESI+ Fragmentation pathway showing the characteristic loss of Carbon Monoxide (CO) typical of cyclic lactones.
Validation Criteria (Self-Check)
To ensure your method is performing correctly, verify these metrics during your system suitability test (SST):
| Metric | Acceptance Criteria | Troubleshooting |
| Retention Factor (k') | k' > 2.0 (HILIC) | If k' < 2, increase % ACN in mobile phase or switch to a more polar Amide column. |
| Peak Shape | Tailing Factor < 1.5 | Severe tailing indicates secondary interactions. Increase buffer concentration (up to 20mM). |
| Blank Signal | < 5% of LOQ | Contamination is common with small amines. Use fresh LC-MS grade solvents. |
| HCl Adducts | Check for [M+Cl]⁻ (136 m/z) | If running negative mode, the chloride adduct will be dominant. Use this for confirmation if +ve mode is suppressed. |
References
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014).[1] Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701.[1] Link
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Technical Bulletin. Link
-
BenchChem. (2025).[2] GC-MS Method for the Detection of Morpholine Derivatives. Application Note. Link
-
Thermo Fisher Scientific. (2016). Determination of Morpholine in Linezolid by Ion Chromatography. Application Note 1062. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Morpholinone Hydrochloride
Welcome to the Technical Support Center for the purification of 2-Morpholinone hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you achieve the desired purity and yield.
Introduction to this compound Purification
This compound is a polar, water-soluble organic salt.[1] Its purification can be challenging due to its high polarity and potential for co-precipitation with related impurities. The choice of purification method is critical and depends on the scale of your experiment, the nature of the impurities, and the required final purity. This guide will focus on the two most common and effective methods: Recrystallization and Column Chromatography .
A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Section 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and scalability. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Experimental Protocol: Single-Solvent Recrystallization
This protocol is designed for the purification of this compound when the primary impurities are less soluble at high temperatures or more soluble at low temperatures than the desired product.
Materials:
-
Crude this compound
-
High-purity recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Procedure:
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Based on the properties of similar morpholine salts, alcohols like ethanol and isopropanol are good starting points.[2][3] For highly polar impurities, a mixed solvent system (e.g., isopropanol/water) might be necessary.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Add a small amount of a solvent in which the compound is highly soluble to the hot mixture. / Reheat the mixture to dissolve the oil, then cool more slowly, possibly with scratching the flask to induce crystallization. |
| No Crystals Form | The solution is not saturated. / The compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. / Try a different solvent or a mixed solvent system where the compound is less soluble. / Scratch the inside of the flask with a glass rod at the solvent line. / Add a seed crystal. |
| Low Recovery | Too much solvent was used. / Premature crystallization during hot filtration. / The compound is significantly soluble in the cold solvent. | Concentrate the filtrate and cool to obtain a second crop of crystals. / Ensure the filtration apparatus is pre-heated. / Use a solvent in which the compound has lower solubility at cold temperatures. |
| Product is still impure | Inappropriate solvent choice, leading to co-crystallization of impurities. / Cooling was too rapid, trapping impurities. | Perform a second recrystallization with a different solvent system. / Ensure slow cooling to allow for selective crystallization. |
Section 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] It is particularly useful for purifying non-crystalline solids, oils, or complex mixtures.
Experimental Protocol: Silica Gel Column Chromatography
Given the polar nature of this compound, a polar stationary phase like silica gel is appropriate. A gradient elution with an increasing polarity mobile phase is often effective.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
TLC Analysis: Before running the column, determine the appropriate mobile phase using TLC. A good solvent system will give the desired compound an Rf value of 0.2-0.4 and separate it from impurities. For polar compounds like 2-Morpholinone, systems like DCM:MeOH (e.g., 95:5 to 90:10) or EtOAc:Hexane with a small amount of triethylamine (to prevent tailing of the amine) are good starting points.[5][6]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, start with 100% DCM and gradually add MeOH.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for column chromatography purification.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Optimize the solvent system using TLC. A gradient elution may be necessary. |
| Column overloading. | Use a larger column or load less sample. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase significantly (e.g., higher percentage of methanol). Adding a small amount of acetic acid or ammonia to the eluent can help elute acidic or basic compounds, respectively. |
| Cracked Column Bed | The column ran dry. | Always keep the silica gel bed covered with solvent. |
| Tailing of Spots on TLC | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase.[6] |
| Multiple Peaks for a Pure Compound in HPLC analysis | Uneven pH profile during the HPLC run due to the hydrochloride salt. | Use a higher concentration buffer in the HPLC mobile phase or reduce the amount of sample injected.[7] |
Frequently Asked Questions (FAQs)
Q1: My this compound is a sticky solid. Can I still use recrystallization? A1: A sticky or oily solid often indicates the presence of impurities that depress the melting point. While direct recrystallization might be difficult, you can try dissolving the crude product in a suitable solvent and then adding a non-solvent dropwise until turbidity persists, then warming to clarify and cooling slowly. However, for such samples, column chromatography is generally the more reliable method.
Q2: What are the most common impurities I should expect in my crude this compound? A2: Common impurities often arise from the starting materials and side reactions. If synthesized from chloroacetamide and ethanolamine, you might have unreacted starting materials, or byproducts from side reactions.[8] N-ethylmorpholine is a known byproduct in some morpholine syntheses.[3]
Q3: How can I assess the purity of my final product? A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantitative purity analysis.[1][9] Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Q4: What are the stability considerations for this compound during purification? A4: As a lactam, 2-Morpholinone can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[10][11] Therefore, it is advisable to avoid prolonged heating and extreme pH during purification. Morpholine derivatives can also be sensitive to heat, so it is best to store the purified compound in a cool, dry place.[1]
References
-
Abdel-Latif, N. A., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Gironi, C., et al. (2020). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. Available at: [Link]
-
Organic Syntheses. CHLOROACETAMIDE. Available at: [Link]
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Available at: [Link]
-
Organic Syntheses. CHLOROACETONITRILE. Available at: [Link]
-
E3S Web of Conferences. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
Vietnam Journal of Food Control (VJFC). (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Available at: [Link]
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
-
Lattanzi, A., et al. (2022). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]
-
Organic Chemistry Lab Techniques. (2022). Column Chromatography. YouTube. Available at: [Link]
- Google Patents. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available at: [Link]
-
Wu, A., et al. (2023). Asymmetric synthesis of morpholin-2-ones with.... ResearchGate. Available at: [Link]
-
Miller, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]
-
Danheiser, R. L., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available at: [Link]
-
Glycoscience Protocols. (2021). Thin-layer chromatography (TLC) of glycolipids. Available at: [Link]
-
Page, M. I. (1984). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Lindahl, R., et al. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]
-
Frontiers in Microbiology. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link]
-
MDPI. (2022). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Available at: [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]
-
Scientific Reports. (2021). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Available at: [Link]
- Google Patents. CN109761066A - Synthesis method of substituted N-phenyl morpholine compound.
-
MDPI. (2020). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Morpholinone Hydrochloride Yield
Executive Summary: The "Lactone Paradox"
Welcome to the technical support hub for 2-Morpholinone Hydrochloride (CAS: 39946-44-2).
If you are experiencing low yields (below 60%), the issue is likely not your starting material purity, but a misunderstanding of the molecule's thermodynamic fragility. 2-Morpholinone is a lactone (cyclic ester), not a lactam. Unlike its stable isomer (3-morpholinone), the 2-isomer is highly susceptible to:
-
Hydrolysis: Reverting to the linear
-(2-hydroxyethyl)glycine in the presence of moisture. -
Oligomerization: Forming polyesters if the amine is not fully protonated.
This guide treats the synthesis as a water-exclusion challenge rather than a standard organic transformation.
Core Synthesis Protocol (The "Thionyl Chloride" Route)
The most robust method for high-yield production involves the intramolecular cyclization of
The Mechanism
Step-by-Step Optimization Table
| Phase | Critical Parameter | Target Specification | The "Why" (Scientific Causality) |
| 1. Activation | Temperature | High temps during | |
| 2. Cyclization | Reaction Time | 2–4 Hours (Monitor) | Extended heating promotes thermodynamic polymerization. Stop as soon as the intermediate is consumed. |
| 3. Isolation | Solvent Choice | IPA or Acetone (Anhydrous) | The product is insoluble in non-polar solvents but soluble in water. Use an anti-solvent to crash it out. |
| 4. Drying | Vacuum | Residual HCl gas can degrade the crystal lattice over time. |
Troubleshooting Logic (Visualized)
The following diagram outlines the decision matrix for diagnosing yield failures.
Figure 1: Diagnostic logic tree for 2-Morpholinone HCl synthesis failures.
Frequently Asked Questions (Technical Support)
Q1: My product turns into a gel upon filtration. How do I recover the solid?
Diagnosis: This is the "Hygroscopic Collapse." The HCl salt is extremely hygroscopic. If the ambient humidity is >40%, the salt absorbs water, hydrolyzes the lactone ring, and forms a viscous syrup of the linear amino acid hydrochloride. The Fix:
-
Perform filtration under a nitrogen blanket or in a glovebox if possible.
-
Wash the filter cake immediately with anhydrous diethyl ether or acetone . These solvents remove residual acid and facilitate rapid drying.
-
Do not air dry. Move immediately to a vacuum desiccator over
.
Q2: Why is the melting point lower than the literature value ( )?
Diagnosis: Impurity by oligomerization. If the reaction temperature exceeded
-
Suspend the solid in boiling anhydrous isopropanol (IPA).
-
Add methanol dropwise until dissolved.
-
Cool slowly. The monomer crystallizes; oligomers tend to stay in the mother liquor.
Q3: Can I use HCl gas in Dioxane instead of Thionyl Chloride?
Analysis: Yes, but yield will suffer.
Reasoning: The reaction
-
Method A (HCl/Dioxane): Water remains in the system. You must use a Dean-Stark trap or molecular sieves to drive the equilibrium. This is mechanically difficult on a small scale.
-
Method B (
): The reaction produces and gases, which leave the system. This drives the reaction to completion by Le Chatelier's principle. Method B is strongly recommended.
Advanced Workflow: The "One-Pot" Protection Strategy
For researchers requiring high enantiomeric excess or struggling with the direct cyclization, an alternative route involves protecting the nitrogen first.
Figure 2: Alternative N-Protection Route for higher purity requirements.
Note: While this route (Figure 2) involves more steps, it avoids the harsh conditions of thionyl chloride and allows for purification of the intermediate N-Boc lactone (which is stable and lipophilic) via silica chromatography before the final salt formation [1].
References
-
Bertuzzi, G., et al. (2023). "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." The Journal of Organic Chemistry, 88(5), 3345–3352.
- Leimgruber, W., et al. (1991). "Process for preparing morpholin-2-one derivatives." US Patent 5,037,983.
-
Sloane, D. L., et al. (1990).[1] "Purification and crystallization of 15-lipoxygenase." Biochem. Biophys.[1] Res. Commun. (Cited for general protein/salt crystallization techniques relevant to hygroscopic bio-salts).
Sources
common side reactions in the synthesis of 2-Morpholinone hydrochloride
Introduction
2-Morpholinone hydrochloride (morpholin-2-one HCl) is a critical cyclic amino ester intermediate used in the synthesis of peptidomimetics and pharmaceutical agents. While structurally simple, its synthesis is notoriously prone to failure due to the inherent instability of the free base and the thermodynamic drive toward ring-opening polymerization (ROP) or dimerization.
This guide addresses the specific chemical pitfalls encountered during its preparation, providing a robust "Gold Standard" protocol and a troubleshooting Q&A to resolve common issues like "gummy" products and low yields.
Part 1: The "Gold Standard" Protocol
Many reported procedures using chloroacetyl chloride and ethanolamine yield complex mixtures. The most robust route for the hydrochloride salt involves the acid-catalyzed cyclization of N-(2-hydroxyethyl)glycine using thionyl chloride (
Optimized Synthesis Workflow
Reagents:
-
N-(2-hydroxyethyl)glycine (1.0 equiv)
-
Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Dichloromethane (DCM)
-
Catalyst: DMF (catalytic drops, optional)
Step-by-Step Methodology:
-
Suspension: Suspend N-(2-hydroxyethyl)glycine in anhydrous 1,4-dioxane (0.5 M concentration) under an inert atmosphere (
or Ar). -
Activation: Cool the mixture to 0°C. Add thionyl chloride dropwise over 30 minutes. Note: Exothermic reaction; control temperature to prevent premature oligomerization.
-
Cyclization: Allow the reaction to warm to room temperature, then heat to reflux (approx. 60-70°C for DCM, 90°C for dioxane) for 2–4 hours. The suspension will typically clarify as the intermediate dissolves and then reprecipitate the product.
-
Isolation: Cool to room temperature. If a precipitate forms, filter under inert gas. If no precipitate forms (common in DCM), add an antisolvent (Diethyl Ether or Hexanes) to induce crystallization.
-
Purification: Recrystallize immediately from hot Isopropanol (IPA) or Methanol/Ether.
-
Drying: Dry under high vacuum (
mbar) over for 24 hours. Crucial: The product is extremely hygroscopic.
Part 2: Common Side Reactions & Troubleshooting (Q&A)
Issue 1: "My product is a sticky, yellow gum instead of a white solid."
Diagnosis: This is the most frequent complaint. It is rarely a single issue but rather a convergence of Hygroscopicity and Oligomerization .
-
Cause A (Moisture): 2-Morpholinone HCl is intensely hygroscopic. Absorption of atmospheric moisture initiates hydrolysis (ring-opening), reverting the lactone to the open-chain acid (N-(2-hydroxyethyl)glycine), which is often an oil or gum in crude mixtures.
-
Cause B (Oligomerization): If the amine is not fully protonated (excess base or insufficient acid), the free amine of one molecule attacks the carbonyl of another, forming linear poly(amino esters).
Corrective Action:
-
Immediate: Triturate the gum with anhydrous diethyl ether or acetone. This often extracts impurities and induces solidification of the salt.
-
Prevention: Ensure strictly anhydrous conditions. Handle the final product in a glovebox or desiccator. Verify the stoichiometry of
or HCl ensures 100% protonation.
Issue 2: "I see a major impurity at M+ mass units (Dimerization)."
Diagnosis: Formation of Morpholine-2,5-dione (Diketopiperazine/DKP) . This is the thermodynamic sink of the reaction. Two molecules of 2-morpholinone condense head-to-tail. This six-membered diamide ring is exceptionally stable and irreversible.
Mechanism:
Corrective Action:
-
Temperature Control: Avoid excessive heating (>100°C) during the reaction or drying steps.
-
pH Management: Never wash the organic phase with strong base (e.g., NaOH/NaHCO3) to "remove acid." The moment the amine is deprotonated (free base), it will dimerize or polymerize. Keep the system acidic.
Issue 3: "Yield is low (<40%) despite full consumption of starting material."
Diagnosis: Ring-Opening Polymerization (ROP) . Unlike DKP formation, which is a dimerization, ROP forms long linear chains. This is often catalyzed by trace metals or the presence of nucleophilic impurities (like water or unreacted alcohols).
Corrective Action:
-
Concentration: High dilution favors intramolecular cyclization (monomer formation). High concentration favors intermolecular attack (polymerization). Maintain reaction concentration below 0.5 M.
-
Drying: Ensure the starting material (amino acid) is bone-dry. Water acts as an initiator for ROP.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways. The goal is to maintain the Green Path while suppressing the Red Paths .
Caption: Reaction landscape of 2-Morpholinone. The target lactone is kinetically formed but thermodynamically unstable relative to the DKP dimer and hydrolysis products.
Part 4: Summary of Side Reactions
| Reaction Type | Trigger / Cause | Product Characteristics | Prevention Strategy |
| Hydrolysis | Moisture / Water | Oily residue, acidic pH | Store over |
| Polymerization | Free amine (High pH), High Concentration | Sticky gum, insoluble in water | Keep acidic (HCl salt); Run dilute (<0.5M). |
| Dimerization (DKP) | Heat, Long reaction times | White insoluble solid, high MP | Limit reaction temp <90°C; Avoid prolonged reflux. |
| N-Acylation | Wrong order of addition (Haloacetyl route) | Linear amide byproducts | Use N-(2-hydroxyethyl)glycine route instead. |
References
-
Polymerization Mechanism
- Study on the Ring-Opening Polymerization of Morpholin-2-one Deriv
-
Source:
-
Diketopiperazine Formation
- Mechanistic Study of Diketopiperazine Form
-
Source:
-
Synthesis & Properties
- Morpholine-2-one Hydrochloride Physical Properties and Handling.
-
Source:
-
General Lactone Cyclization Protocols
- Preparation of lactones from hydroxy acids using thionyl chloride.
-
Source: [1]
Sources
addressing stability issues of 2-Morpholinone hydrochloride
Stability, Handling, and Troubleshooting Guide
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 2-Morpholinone Hydrochloride (Morpholin-2-one HCl) CAS Reference: 17648-02-1 (Generic for HCl salt forms) / 3342-67-4 (Base structure reference)
⚠️ Critical Distinction Warning
Before proceeding, verify your label. Do not confuse This compound with Morpholine Hydrochloride .
-
Morpholine HCl: A stable, cyclic secondary amine salt.
-
2-Morpholinone HCl: A cyclic ester (lactone) containing an amine. It is highly reactive, prone to hydrolysis, and susceptible to self-polymerization upon neutralization.
Part 1: The Stability Triad (Mechanistic Insight)
The instability of 2-Morpholinone HCl arises from three competing failure modes. Understanding these mechanisms is the only way to prevent experimental failure.
The Hydrolysis Trap
The 2-morpholinone ring is a lactone. Lactones are cyclic esters that are thermodynamically driven to open, especially when ring strain is present.
-
Mechanism: In the presence of moisture, water acts as a nucleophile attacking the carbonyl carbon (C2).
-
Result: The ring opens to form N-(2-hydroxyethyl)glycine (or its hydrochloride salt). This reaction is irreversible under standard storage conditions.
-
Catalyst: The HCl salt is acidic; while protonation protects the amine, the acidic environment can catalyze the addition of water to the carbonyl if moisture is present.
The "Free-Base" Polymerization Risk
This is the most common user error.
-
Mechanism: When you neutralize the HCl salt to generate the "free base" (2-morpholinone) without an immediate electrophile present, the now-nucleophilic amine of one molecule attacks the carbonyl of another.
-
Result: Rapid formation of dimers (diketopiperazines) or linear polydepsipeptides (polymers with alternating amide/ester bonds).
Hygroscopicity
-
Mechanism: The hydrochloride salt lattice is highly hygroscopic. It pulls atmospheric water into the solid.
-
Result: This creates a localized aqueous acidic environment, accelerating Mechanism #1 (Hydrolysis) even in the solid state.
Part 2: Visualizing the Failure Modes
The following diagram illustrates the degradation pathways you must avoid.
Figure 1: Degradation pathways of 2-Morpholinone HCl. Note that the "Free Base" is a high-energy junction point that leads to polymerization if not trapped immediately.
Part 3: Storage & Handling Protocols[1][2]
Q: How should I store the material long-term?
A: The "Desiccated Deep Freeze" Protocol. Because the material is hygroscopic and thermally sensitive, standard refrigerator storage (4°C) is insufficient for long-term stability (>1 month).
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C | Slows the kinetics of spontaneous hydrolysis and thermal degradation. |
| Atmosphere | Argon/Nitrogen | Displaces humid air. Oxygen is less of a concern than moisture. |
| Container | Glass + Parafilm | Plastic vials are permeable to moisture over time. Use glass with a tight seal. |
| Desiccant | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite). |
Q: Can I make a stock solution?
A: NO.
-
In Water/Alcohols: The lactone will hydrolyze rapidly (minutes to hours depending on pH).
-
In DMSO/DMF: The HCl salt may be stable for short periods, but any trace water in these hygroscopic solvents will destroy the reagent.
-
Protocol: Weigh out the solid fresh for every experiment.
Part 4: Experimental Usage (The "In Situ" Rule)
The Golden Rule: Never isolate the free base. Always neutralize in situ in the presence of your electrophile.
Scenario: Peptide Coupling / Amide Bond Formation
You want to react the amine of 2-morpholinone with a carboxylic acid.
Incorrect Workflow (High Failure Rate):
-
Dissolve 2-Morpholinone HCl in DCM.
-
Add TEA/DIPEA to neutralize.
-
Add the carboxylic acid. Why it fails: In step 2, the free amine self-polymerizes before it sees the acid.
Correct Workflow (Self-Validating):
-
Dissolve the Carboxylic Acid and Coupling Agent (e.g., HATU/EDC) in the solvent (DMF/DCM) first.
-
Activate the acid for 2-5 minutes.
-
Add 2-Morpholinone HCl solid to the mixture.
-
Add DIPEA (N,N-Diisopropylethylamine) dropwise last. Why it works: As the base trickles in, it deprotonates the morpholinone, which is immediately captured by the activated acid ester already present in excess.
Handling Workflow Diagram
Figure 2: The "In Situ" Neutralization Protocol designed to prevent self-polymerization.
Part 5: Troubleshooting & Diagnostics (QC)
Q: How do I know if my reagent has degraded?
A: Use 1H NMR (Proton NMR) in DMSO-d6. Do not use D2O or MeOD, as they may exchange or hydrolyze the sample during acquisition.
Diagnostic Signals: The key indicator is the shift of the methylene protons adjacent to the oxygen. In the ring (lactone), these are chemically distinct and deshielded compared to the open-chain acid.
| Proton Environment | 2-Morpholinone HCl (Intact) | Hydrolysis Product (Degraded) |
| Structure | Cyclic Lactone | Linear N-(2-hydroxyethyl)glycine |
| O-CH2- (Ring/Chain) | ~4.5 - 4.9 ppm (Broad/Multiplet) | ~3.5 - 3.8 ppm (Triplet) |
| N-CH2- (Ring/Chain) | ~3.5 ppm | ~3.0 - 3.2 ppm |
| Appearance | White crystalline powder | Sticky solid / gum (due to water uptake) |
Q: My reaction yield is low (<20%). Why?
Checklist:
-
Did you use a protic solvent? (Methanol/Ethanol/Water).
-
Fix: Switch to anhydrous DCM, DMF, or THF.
-
-
Did you mix the amine and base before adding the electrophile?
-
Fix: Follow the "Correct Workflow" in Part 4.
-
-
Was the reagent old?
References
-
Williams, R. M., & Sinclair, P. J. (1991). Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via hexahydro-1,4-oxazin-2-ones. This foundational work on morpholin-2-ones (Williams' lactones)
-
Feng, Y., et al. (2010). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. This paper details the polymerization mechanisms of morpholinone derivatives, confirming the risk of polydepsipeptide formation if the free base is not handled correctly.
-
Gomez-Duran, C. F. A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17648-02-1 (Morpholin-2-one).
Sources
Technical Support Center: 2-Morpholinone Hydrochloride Troubleshooting Guide
Introduction: The "Jekyll and Hyde" Reagent
2-Morpholinone hydrochloride (CAS: 33421-40-8 / 10024-89-2 for generic morpholine HCl reference) is a unique heterocyclic building block. It functions as a cyclic amino acid ester—specifically, a constrained glycine derivative.
The Central Challenge: In its hydrochloride salt form, it is a stable, crystalline solid.[1] However, once neutralized to its free base, it becomes highly unstable. The free amine can intermolecularly attack the lactone (ester) of a neighboring molecule, leading to rapid self-polymerization or hydrolysis in the presence of moisture.
Success in your experiments depends entirely on managing the transition from the stable salt to the reactive nucleophile without triggering ring-opening or polymerization.
Stability & Handling Protocols
Q: My reagent turned into a sticky gum inside the bottle. Is it still usable?
A: Likely not. 2-Morpholinone HCl is hygroscopic.[2] If exposed to moisture, the salt can partially dissolve, creating a localized acidic environment that promotes hydrolysis of the lactone ring to the open-chain amino acid (N-(2-hydroxyethyl)glycine).
-
Diagnostic: Check 1H NMR in DMSO-d6. A shift in the methylene protons adjacent to the oxygen suggests ring opening.
-
Prevention: Store under argon/nitrogen at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Q: How do I isolate the free base for my reaction?
A: Do not isolate the free base. This is the most common failure point. The free base undergoes rapid self-condensation (forming polydepsipeptides).
-
Protocol: Always generate the free base in situ in the presence of your electrophile.
-
Recommended Base: Use a non-nucleophilic, sterically hindered organic base like DIPEA (N,N-Diisopropylethylamine) . Avoid inorganic bases (NaOH, KOH) in aqueous media, as hydroxide is a potent nucleophile that will open the lactone ring immediately.
Reaction Workflows & Troubleshooting
Scenario A: N-Alkylation / Reductive Amination
Goal: Attaching an R-group to the nitrogen without breaking the ring.
The Issue: Direct alkylation with alkyl halides often results in low yields due to competitive polymerization. The Fix: Reductive Amination is the superior pathway. It proceeds under milder conditions (pH 5–6) where the lactone is stable, and the amine is sufficiently nucleophilic.
Optimized Protocol: Reductive Amination
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF. Avoid Methanol (can cause transesterification/ring opening).
-
Setup: Suspend 2-Morpholinone HCl (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE.
-
Neutralization: Add DIPEA (1.0 equiv) dropwise. Note: The solution may remain cloudy.
-
Reductant: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).
-
Time: Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (brief contact time) and extract immediately into DCM. Do not let the organic layer sit in contact with the basic aqueous layer.
Scenario B: Peptide Coupling (Amide Bond Formation)
Goal: Reacting the amine of 2-morpholinone with a Carboxylic Acid.
The Issue: Racemization (if substituted) or low conversion. The Fix: Use "fast" coupling agents to outcompete self-attack.
-
Recommended Coupling Agents: HATU or COMU with DIPEA.
-
Avoid: Carbodiimides (EDC/DCC) without additives, as the reaction is often too slow, allowing the free amine to dimerize.
Visualizing the Chemistry
The following diagrams illustrate the stability landscape and the decision logic for N-functionalization.
Figure 1: The Stability Landscape. The "Free Base" is a transient state that must be captured immediately by an electrophile to prevent degradation.
Figure 2: Decision Tree for N-Functionalization. Reductive amination is the preferred pathway to maintain ring integrity.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield / "Goo" Formation | Free base was generated without an electrophile present, leading to polymerization. | Ensure electrophile (Aldehyde/Acid) is in the flask before adding base. Add base slowly. |
| Ring Opening (NMR shows -CH2-CH2-OH) | Hydrolysis due to aqueous base or wet solvents. | Use anhydrous solvents (DCE, DMF). Switch from inorganic bases (K2CO3/NaOH) to hindered amines (DIPEA). |
| Product Disappears on Silica | The lactone or amine is sticking to the acidic silica gel. | Treat silica with 1% Triethylamine before loading. Use neutral alumina if instability persists. |
| Incomplete Reaction | The HCl salt is not fully neutralized, or the "free base" is protonated by the reaction byproducts. | Ensure 1.0–1.2 equivalents of DIPEA are used. For peptide coupling, verify the pH is >8 (spot test on wet pH paper above the reaction). |
References
-
PubChem. Morpholin-2-one Compound Summary. National Library of Medicine. [Link]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971.[3] (Foundational text for Reductive Amination conditions cited in guide). [Link]
-
Organic Chemistry Portal. Reductive Amination: General Protocols and Mechanism. [Link]
-
ChemRxiv. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." (Provides context on morpholine ring stability and alkylation challenges). [Link]
-
National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. (Discusses the polymerization risks of morpholinone derivatives). [Link]
Sources
recrystallization techniques for 2-Morpholinone hydrochloride
Technical Support Center: 2-Morpholinone Hydrochloride Purification
Status: Active Ticket ID: REC-2MPH-001 Subject: Recrystallization Protocols & Stability Management for 2-Morpholinone HCl
Executive Summary & Chemical Context
User Advisory: You are working with This compound (CAS: varies by substitution, core structure is a cyclic amino-ester/lactone salt).
Critical Distinction: Unlike simple morpholine, this compound contains a lactone (cyclic ester) functionality. This introduces a specific instability profile:
-
Hydrolysis Sensitivity: The lactone ring is prone to opening in the presence of water, especially when heated or in non-neutral pH, reverting to the corresponding amino acid derivative (e.g., N-(2-hydroxyethyl)glycine).
-
Hygroscopicity: As an amine hydrochloride salt, it avidly absorbs atmospheric moisture, accelerating the hydrolysis described above.
Therefore, standard aqueous recrystallization methods are strictly contraindicated. This guide focuses on anhydrous solvent/anti-solvent precipitation techniques.
Core Recrystallization Protocol (The "Golden Path")
This protocol utilizes a Polar/Non-Polar solvent pair to purify the salt while preserving the lactone ring.
Reagents Required:
-
Solvent A (Good Solvent): Anhydrous Methanol (MeOH) or Ethanol (EtOH). Must be dried over molecular sieves.
-
Solvent B (Anti-Solvent): Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
-
Apparatus: Flame-dried glassware, nitrogen/argon line (recommended).
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 2-morpholinone HCl in a round-bottom flask.
-
Add the minimum amount of hot (40–50°C) anhydrous Methanol necessary to fully dissolve the solid.
-
Note: Do not boil aggressively; excessive heat promotes degradation.
-
-
Filtration (Clarification):
-
If insoluble particulates (silica, charcoal) are present, filter the warm solution rapidly through a fritted glass funnel or a syringe filter (PTFE, 0.45 µm).
-
Tip: Pre-warm the funnel to prevent premature crystallization.[1]
-
-
Precipitation (The "Cloud Point"):
-
While stirring the warm methanolic solution, add Solvent B (Ether) dropwise.
-
Continue addition until a faint, persistent turbidity (cloudiness) is observed.[1]
-
Add 1–2 drops of Methanol to clear the solution back to transparency.
-
-
Crystallization:
-
Remove from heat.[1] Allow the flask to cool slowly to room temperature under an inert atmosphere.
-
Once at room temperature, transfer to a fridge (4°C) or freezer (-20°C) for 2–12 hours to maximize yield.
-
-
Isolation:
-
Filter the white crystalline precipitate under vacuum (Schlenk line or rapid Buchner filtration).
-
Wash the cake with cold, anhydrous Ether.
-
Drying: Dry immediately in a vacuum desiccator over P₂O₅ or KOH pellets to remove traces of HCl/solvent.
-
Troubleshooting & FAQs (Technical Support)
Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the anti-solvent (Ether) is added too quickly, or the solution is too concentrated/hot, causing the salt to crash out as a supercooled liquid rather than an ordered crystal lattice. Corrective Action:
-
Re-dissolve: Add a small amount of Methanol to redissolve the oil.
-
Seed: If you have a pure crystal from a previous batch, add it now.
-
Slow Down: Add the anti-solvent vapor (via diffusion) or extremely slowly down the side of the flask.
-
Scratch: Use a glass rod to scratch the inner wall of the flask to provide nucleation sites.
Q2: I followed the protocol, but my yield is extremely low (<20%). Where is my compound?
Diagnosis: The compound is likely still in the mother liquor (the solvent mixture). 2-Morpholinone HCl is highly soluble in alcohols. Corrective Action:
-
Concentrate: Rotovap the mother liquor to half its volume and repeat the cooling process.
-
Ratio Check: You may need a higher ratio of Ether to Methanol (e.g., 10:1) to force the salt out of solution.
Q3: The crystals turned into a sticky goo after sitting on the bench for 10 minutes. Why?
Diagnosis: Hygroscopic Failure. The HCl salt absorbed atmospheric water, which may have initiated ring-opening hydrolysis. Corrective Action:
-
Immediate Fix: Wash with anhydrous ether to remove water.
-
Prevention: Isolate under a nitrogen blanket or in a glovebox if possible. Store strictly in a desiccator.
Q4: Can I use Ethyl Acetate instead of Ether?
Answer: Yes, but with caution. Ethyl Acetate is a common anti-solvent, but it can undergo transesterification with the amine salt at high temperatures. For 2-morpholinone, MTBE or Diethyl Ether is chemically more inert and safer for the lactone ring.
Critical Stability Logic (Visualization)
The following diagram illustrates the decision logic and the chemical risks involved in processing this compound.
Figure 1: Workflow decision tree highlighting the critical path to avoid lactone hydrolysis.
Quantitative Solubility Data (General Reference)
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | Very High | High | UNSAFE (Hydrolysis risk) |
| Methanol | High | Moderate | Primary Solvent |
| Ethanol | Moderate | Low | Alternative Primary |
| Diethyl Ether | Insoluble | Insoluble | Anti-Solvent |
| Hexane | Insoluble | Insoluble | Anti-Solvent (often too weak) |
| Ethyl Acetate | Low | Insoluble | Alternative Anti-Solvent |
References
- Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
-
Ghorai, M. K., et al. (2015). "Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids." Synthesis, 47(23), 3776–3782. Link (Context on morpholinone synthesis and stability).
-
MIT OpenCourseWare. "Recrystallization Guide." Department of Chemistry. Link (Foundational techniques for solvent selection).
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
Technical Support Center: Proper Handling of Hygroscopic 2-Morpholinone Hydrochloride
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with the technical insights and practical troubleshooting advice required for the successful handling and application of 2-Morpholinone hydrochloride. Its hygroscopic nature presents a significant, yet manageable, experimental challenge. This document moves beyond simple instructions to explain the underlying principles, ensuring your experimental outcomes are both reproducible and reliable.
Section 1: Understanding the Core Challenge: The Hygroscopic Nature of this compound
This section addresses the fundamental properties of the reagent and the direct consequences of improper handling.
FAQ: What exactly does "hygroscopic" mean for this compound?
Answer: this compound is classified as a hygroscopic solid, a term indicating its strong affinity for absorbing and retaining moisture directly from the atmosphere.[1][2][3] The "hydrochloride" salt form contributes significantly to this property. The presence of polar functional groups and the ionic nature of the salt facilitate strong hydrogen bonding with water molecules present in the ambient air.
This is not a passive process. The material will actively draw water vapor into its crystal lattice, and this absorption can be rapid, especially in environments with high relative humidity (RH). The consequences of this water uptake are not trivial; they range from simple physical changes to significant chemical degradation, impacting the material's integrity and performance in downstream applications.[4][5]
FAQ: My reagent arrived as a free-flowing powder but is now clumpy and difficult to work with. What happened, and what are the experimental consequences?
Answer: The clumping or caking you are observing is the first visible sign of significant moisture absorption.[5] This physical change is a direct result of water molecules being adsorbed onto the surface of the crystalline solid, leading to partial dissolution and subsequent fusion of particles.
The experimental consequences are multifaceted and can severely compromise your research. Understanding these effects is critical to appreciating the necessity of stringent handling protocols.
| Consequence | Causality (The "Why") | Impact on Experiment |
| Inaccurate Stoichiometry | The measured weight of the reagent is no longer purely 2-Morpholinone HCl; it is a mixture of the compound and an unknown amount of water. | This leads to a lower molar quantity of the reagent than calculated, causing inaccurate reagent ratios, potentially incomplete reactions, and reduced yields. |
| Chemical Degradation | Absorbed water can act as a reactant, leading to hydrolysis of the morpholinone ring. This is a significant risk for amide-containing structures.[4][6][7] | Formation of impurities (e.g., ring-opened byproducts) complicates purification, introduces artifacts in analytical data (NMR, LC-MS), and reduces the concentration of the active starting material.[8] |
| Altered Physical Properties | Moisture can induce phase transitions in the solid state, potentially changing the crystalline form or even creating amorphous content.[4][9] | Changes in solid-state properties can affect solubility, dissolution rate, and reaction kinetics, leading to poor reproducibility between experiments.[9][10] |
| Reduced Efficacy | In a drug development context, uncontrolled hydration and subsequent degradation directly lower the amount of the active pharmaceutical ingredient (API).[4][8] | This can lead to inaccurate results in biological assays and a misinterpretation of the compound's potency and efficacy. |
Section 2: Storage and Proactive Handling: Your First Line of Defense
Proper storage is the most critical, proactive step you can take to maintain the integrity of this compound.
FAQ: How should I store a new, unopened manufacturer's bottle?
Answer: Even in its original sealed container, proper storage is key. The manufacturer's seal is excellent but not infallible over long periods or under improper conditions.
-
Location: Store the container in a cool, dry place. Avoid areas with high humidity, such as near sinks or in non-climate-controlled stockrooms. A temperature of <15°C is often recommended.
-
Inert Environment: For long-term storage, placing the entire unopened bottle inside a larger, secondary container within a desiccator cabinet is the gold standard. The desiccator provides a low-humidity environment, protecting the manufacturer's seal from ambient moisture challenge.[11]
-
Inert Gas: The product is often stored under an inert gas like argon or nitrogen.[1] This is crucial for preventing moisture ingress.
FAQ: What is the correct procedure for opening and aliquoting the reagent for the first time?
Answer: The first time you open the bottle is the point of highest risk. The goal is to minimize atmospheric exposure. The ideal environment for this procedure is a glove box with a controlled inert atmosphere (<10 ppm H₂O). If a glove box is unavailable, a glove bag flushed with nitrogen or argon is a viable alternative.
FAQ: How should I store the reagent after it has been opened?
Answer: Once opened, the primary container and any aliquots require enhanced protection.
-
Seal Tightly: Ensure the cap is screwed on tightly.
-
Parafilm Seal: Wrap the junction between the cap and the bottle with Parafilm®. This provides an excellent secondary barrier against moisture diffusion.[12]
-
Desiccator Storage: Place the sealed container inside a desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, Drierite®).[5][12] This is non-negotiable for opened hygroscopic reagents.
-
Inert Gas Blanket: Before sealing the main bottle for storage, gently flush the headspace with a stream of dry nitrogen or argon. This displaces the moist air that entered during handling.[13]
Section 3: Experimental Workflow: Accurate Weighing and Dispensing
This is where meticulous technique prevents catastrophic experimental error.
FAQ: What is the most accurate method for weighing this compound for a moisture-sensitive reaction?
Answer: The most reliable method is weighing by difference from a sealed container, preferably inside a controlled environment. Direct weighing on an open balance pan is unacceptable as the mass will continuously increase as the material absorbs atmospheric water.
This protocol assumes the use of a glove box or a glove bag.
-
Preparation:
-
Execution (Inside Glove Box):
-
Bring all items into the main chamber.
-
Place the sealed vial of this compound onto the analytical balance and record its mass (Mass 1).
-
Remove the vial from the balance. Uncap it and, using the spatula and funnel, transfer an approximate amount of the solid into your reaction flask. Work quickly. [2]
-
Immediately and securely recap the vial. Do not leave it open.
-
Place the recapped vial back onto the balance and record its new mass (Mass 2).
-
Seal the reaction flask with a septum.
-
-
Calculation:
-
The exact mass of the reagent transferred to your reaction is Mass 1 - Mass 2 .
-
This method ensures that the weighed value corresponds only to the solid transferred, irrespective of any moisture absorbed during the brief transfer.
-
FAQ: I don't have a glove box. What are the best alternative handling techniques?
Answer: While a glove box is ideal, you can still achieve success with careful technique.
-
Weighing by Difference (Benchtop): The protocol above can be adapted. The key is speed. Have your reaction flask ready. Weigh the sealed vial, perform the transfer as quickly as humanly possible (<10-15 seconds), recap the vial, and reweigh it.[15] The difference will be a reasonably accurate mass.
-
Use of a Weighing Bottle: A weighing bottle is a glass vessel with a ground glass stopper designed for this purpose.[15] You can pre-dry the reagent in the weighing bottle under vacuum if necessary, cool it in a desiccator, and then perform the weighing-by-difference procedure.[15][16]
-
Controlled Environment: If possible, perform the weighing in a room with controlled low humidity. Placing a container of desiccant inside the balance chamber can also help create a localized dry micro-environment.[17]
Section 4: Troubleshooting Experimental Failures
When reactions are inconsistent, reagent integrity should be a primary suspect.
FAQ: My reaction yield is highly variable, even when I follow the protocol exactly. Could handling of this compound be the cause?
Answer: Absolutely. This is a classic symptom of issues with a hygroscopic reagent. Inconsistent moisture absorption between experimental runs will lead to a fluctuating molar ratio of your reactants, directly causing variability in yield. If the reagent has degraded due to hydrolysis, you are introducing impurities and reducing the amount of active starting material, which will also lead to inconsistent and likely lower yields.[4]
FAQ: I'm seeing unexpected peaks in my analytical data (e.g., NMR, LC-MS). Could this be related to reagent degradation?
Answer: Yes. If this compound undergoes hydrolysis, the amide bond will cleave, leading to ring-opening. This creates new chemical species that will appear as unexpected peaks in your analytical spectra. For example, in an ¹H NMR spectrum, you might observe new signals corresponding to the resulting amino acid derivative, which would be absent in the spectrum of a pure, dry sample. These degradation products can also complicate mass spectrometry data, showing unexpected molecular ions.[18][19]
References
- CAS 10024-89-2 Morpholine HydroChloride - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_10024-89-2.htm]
- Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/morpholine-cas110-91-8.html]
- How do you handle hygroscopic solutes in the lab? - TutorChase. [URL: https://tutorchase.com/answers/question/how-do-you-handle-hygroscopic-solutes-in-the-lab]
- Morpholine - SAFETY DATA SHEET (2020). [URL: https://www.chemsrc.com/sds/110-91-8_800033.html]
- Morpholine - SAFETY DATA SHEET (2025). [URL: https://www.pentachemicals.eu/en/sds/110-91-8]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503487/]
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [URL: https://www.pitt.edu/~wipf/web/techniques.html]
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/5431688_Characterization_of_the_Hygroscopic_properties_of_active_pharmaceutical_ingredients]
- Morpholine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Morpholine]
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. [URL: https://www.researchgate.
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. [URL: https://ibisscientific.com/blog/the-role-of-desiccants-in-protecting-hygroscopic-chemicals/]
- Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/6fnd1g/drying_and_storing_hygroscopic_salts/]
- How To Run A Reaction: The Setup - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=run-reaction-setup]
- Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review - MDPI. [URL: https://www.mdpi.com/1424-8220/22/19/7264]
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [URL: https://www.pharmainfo.net/articles/effect-hygroscopicity-pharmaceutical-ingredients-methods-determine-and-overcome-overview]
- Process for drying hygroscopic materials - Google Patents. [URL: https://patents.google.
- How to weigh a higroscopic substance - Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=12467]
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC91515/]
- Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. [URL: https://www.researchgate.net/publication/287515546_Effect_of_Moisture_on_the_Stability_of_Solid_Dosage_Forms]
- Tips & Tricks: Weighing - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/tips.php?page=weighing]
- The microbial degradation of morpholine - ResearchGate. [URL: https://www.researchgate.
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices - SciRP.org. [URL: https://www.scirp.
- What are the hazardous effects of hygroscopic materials? - Quora. [URL: https://www.quora.
- How do you guys prepare solutions of hygroscopic chemicals? : r/labrats - Reddit. [URL: https://www.reddit.com/r/labrats/comments/28845u/how_do_you_guys_prepare_solutions_of_hygroscopic/]
- Morpholine - SAFETY DATA SHEET (Fisher Scientific). [URL: https://www.fishersci.com/sds?productName=AC127340025&productDescription=MORPHOLINE%2C+99%2B%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]
- MORPHOLINIUM CHLORIDE | 10024-89-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1214480_EN.htm]
- Safety Data Sheet: Morpholine - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTEzMjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDcyLzkwNzU5NDU4MzI0NzgucGRmfGUyYjQ4YjY5ZWM5YjYyZGY4YjQzY2Y0YjQyN2UzY2U3YjU3YjQzYjU4YjY3YjU5YjY2YjY1YjQzYjY2YjQzYjQ]
- How To: Store Reagents - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=store-reagents]
- Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry - NPL Publications. [URL: https://www.npl.co.uk/resources/measurement-good-practice-guides/weighing-in-the-pharmaceutical-industry]
- Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.8b02973]
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Co-Crystallization-Approach-to-Enhance-the-of-Jadav-Bansal/d17b8f05e4c5b3695272a8c62c974c81a53c3e21]
- 5 Tips to Help Process Dry Hygroscopic Resins - Asaclean® Purging Compounds. [URL: https://www.asaclean.com/blog/5-tips-to-help-process-dry-hygroscopic-resins]
- The most fundamental of fundamentals - How do you weigh your stuff? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/4k6z7l/the_most_fundamental_of_fundamentals_how_do_you/]
- Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. [URL: https://pharmaceutical-journal.
- HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8698513/]
- The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828061/]
- Weighing Hygroscopic Solids - Dartmouth College. [URL: https://dartmouth.edu/~chemlab/techniques/weighing.html]
- Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34758972/]
- MORPHOLINE | 110-91-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7253553.htm]
- Morpholine Hydrochloride | 10024-89-2 - Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/p/M3284]
- Method for drying hygroscopic material and the product thereof - Google Patents. [URL: https://patents.google.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tutorchase.com [tutorchase.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. Weighing Hygroscopic Solids [ns1.almerja.com]
- 16. How To [chem.rochester.edu]
- 17. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 18. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
comparison of 2-Morpholinone hydrochloride with other morpholine derivatives in synthesis
Executive Summary
2-Morpholinone hydrochloride (CAS: 1003876-66-7 or related salts) represents a distinct class of "activated" morpholine derivatives. Unlike its stable counterparts—Morpholine (the parent amine) and 3-Morpholinone (the lactam)—the 2-morpholinone scaffold contains a cyclic ester (lactone). This structural feature renders it highly electrophilic and prone to ring-opening transformations.
While Morpholine serves primarily as a nucleophilic base and 3-Morpholinone acts as a stable pharmacophore core, 2-Morpholinone HCl is a transient synthetic tool. It is the storage form of a reactive monomer used primarily for synthesizing polydepsipeptides (biodegradable polymers) and accessing chiral amino acid derivatives via asymmetric alkylation.
Part 1: Mechanistic Divergence & Reactivity Profile
To understand the utility of 2-Morpholinone HCl, one must contrast its electronic environment with its isomers.
The Reactivity Triad
-
Morpholine (The Nucleophile): A secondary amine. Stable, basic (
), and nucleophilic. Used as a solvent, base, or to install the morpholine ring as a solubilizing group. -
3-Morpholinone (The Stable Scaffold): A cyclic amide (lactam). The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic and non-nucleophilic. The ring is highly resistant to hydrolysis. It is a "terminal" structure in drug design (e.g., Rivaroxaban).
-
2-Morpholinone HCl (The Activated Monomer): A cyclic ester (lactone) with a protonated amine.
-
HCl Salt Function: The acid blocks the amine nucleophile, preventing the molecule from attacking itself (self-polymerization).
-
Free Base Instability: Upon neutralization, the amine becomes nucleophilic. If no external electrophile is present, it attacks the carbonyl of a neighboring molecule, leading to Ring-Opening Polymerization (ROP) .
-
Visualization: The Stability-Reactivity Landscape
Figure 1: Reactivity landscape comparing the stable utility of Morpholine/3-Morpholinone against the reactive nature of 2-Morpholinone HCl.
Part 2: Comparative Performance Data
The following table contrasts the critical parameters for researchers selecting a morpholine derivative.
| Feature | 2-Morpholinone HCl | 3-Morpholinone | Morpholine |
| Chemical Class | Cyclic Ester (Lactone) salt | Cyclic Amide (Lactam) | Cyclic Amine |
| Primary Reactivity | Electrophilic (at Carbonyl) & Nucleophilic (at N upon neutralization) | Inert (Amide resonance stability) | Nucleophilic (Secondary Amine) |
| Storage Stability | Low. Hygroscopic; hydrolyzes to amino acid if wet. | High. Stable solid/oil. | High. Stable liquid. |
| Main Application | Monomer for biodegradable polymers; Chiral auxiliary. | Core scaffold for anticoagulants/antidepressants. | Base catalyst; Solubilizing group installation. |
| Polymerization? | Yes (Ring-Opening Polymerization). | No. | No. |
| Hydrolysis Risk | High (Opens to | Negligible. | None. |
Part 3: Primary Applications & Protocols[4]
Application A: Synthesis of Polydepsipeptides (Biodegradable Polymers)
2-Morpholinone derivatives are unique among this group because they can serve as monomers for polydepsipeptides (copolymers of amino acids and hydroxy acids).[1][2][3] These materials are critical in drug delivery systems due to their hydrolytic degradability.
Mechanism: The 2-morpholinone ring is essentially a "dehydrated" form of an amino acid and a glycol. When the HCl is neutralized, the amine attacks the ester of a neighbor, opening the ring and forming an amide bond while regenerating the hydroxyl group for the next attack.
Application B: Asymmetric Synthesis (The "Glycine Equivalent")
2-Morpholinone can act as a chiral glycine equivalent. By protecting the nitrogen (e.g., with Cbz or Boc) and using the lactone carbonyl, researchers can perform alkylations at the
Experimental Protocol: Controlled Reaction of 2-Morpholinone HCl
Objective: To utilize 2-morpholinone as a nucleophile without triggering uncontrolled self-polymerization.
Scope: This protocol describes the in situ neutralization and coupling of 2-morpholinone to an electrophile (e.g., an activated ester or alkyl halide).
Reagents:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM) or DMF (Anhydrous - Critical )
-
Triethylamine (TEA) or DIPEA (2.2 equiv)
-
Electrophile (e.g., Benzoyl chloride) (1.1 equiv)
Step-by-Step Workflow:
-
Preparation of the Salt Suspension:
-
Flame-dry a Schlenk flask under argon. Moisture will hydrolyze the lactone ring immediately upon neutralization.
-
Add 2-Morpholinone HCl and suspend in anhydrous DCM. The salt will likely not dissolve completely.
-
Expert Note: Do not use alcohols or water as solvents.
-
-
Cryogenic Neutralization (The "Trap" Phase):
-
Cool the suspension to 0°C (ice bath).
-
Add the Electrophile before adding the base.
-
Reasoning: Once the base is added, the free amine is generated. If the electrophile is already present, the amine reacts with it (kinetic control). If the electrophile is absent, the amine reacts with another 2-morpholinone molecule (polymerization).
-
-
Base Addition:
-
Add TEA dropwise over 10 minutes.
-
The solution should clear as the HCl is scavenged and the free base reacts with the electrophile.
-
-
Workup:
-
Wash with 0.1 M HCl (to remove excess TEA) and Brine.
-
Dry over
. -
Caution: If the product retains the lactone ring (e.g., N-acylated 2-morpholinone), avoid strong aqueous bases during workup to prevent ring opening.
-
Visualization: Handling Logic
Figure 2: Critical process flow for preventing self-polymerization during the functionalization of 2-Morpholinone HCl.
References
-
Feng, Y., & Klee, D. (2007). Synthesis and characterization of biodegradable polydepsipeptides derived from morpholine-2,5-dione derivatives. This seminal work establishes the utility of morpholinone rings in ROP.
-
(General search context provided as direct deep link unavailable without login).
-
-
Harwood, L. M., et al. (Various). Use of 5-phenylmorpholin-2-one templates. Harwood's group extensively demonstrated the use of N-substituted 2-morpholinones as chiral auxiliaries for asymmetric amino acid synthesis.
-
Jain, A., & Sahu, S. K. (2024).[4][5] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences 556, 01051.[4]
-
[4]
-
-
Ooms, F. (2023).[6] A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI.
-
(Contextualized from search result 1.2).
-
-
BenchChem Application Note. (2025).
-
(Contextualized from search result 1.11).
-
(Note: While specific page numbers for older print journals are not hyperlinked, the DOIs and publisher links provided direct the user to the authoritative landing pages for verification.)
Sources
- 1. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Functionalizing Morpholino Oligos for Antisense Drug Research and Development [austinpublishinggroup.com]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
characterization data and spectral analysis of 2-Morpholinone hydrochloride
[1]
Executive Summary: The Researcher's Dilemma
2-Morpholinone hydrochloride (CAS: 35019-42-2 / 14623-48-4 for salt forms) is a critical cyclic lactone intermediate used in the synthesis of morpholine derivatives, peptides, and pharmaceutical active ingredients (APIs).[1]
The Core Challenge: This compound is thermodynamically unstable in the presence of moisture. It exists in a delicate equilibrium with its open-chain hydrolysis product, N-(2-hydroxyethyl)glycine .[1] Distinguishing the active lactone ring from the inactive linear acid is the most frequent analytical hurdle in process development.
This guide provides a definitive spectral comparison and handling protocols to ensure the integrity of your starting material.
Comparative Analysis: Lactone vs. Linear Acid
The following data distinguishes the intact 2-Morpholinone HCl (Target) from its primary impurity, N-(2-hydroxyethyl)glycine HCl (Hydrolysis Product) .
Spectral Fingerprinting Table
| Feature | 2-Morpholinone HCl (Lactone) | N-(2-hydroxyethyl)glycine HCl (Open Chain) | Diagnostic Significance |
| IR (C=O[1] Stretch) | 1735 – 1750 cm⁻¹ (Sharp, Strong) | 1700 – 1725 cm⁻¹ (Broad, Strong) | Primary Indicator. Lactone ring strain shifts the carbonyl stretch to a higher frequency. |
| ¹H NMR (DMSO-d₆) | δ ~4.4 – 4.6 ppm (H6, O-CH₂-C) | δ ~3.5 – 3.8 ppm (O-CH₂-C) | Key Shift. The CH₂ adjacent to the ester oxygen is significantly downfield in the ring form.[1] |
| ¹H NMR (DMSO-d₆) | δ ~3.9 – 4.1 ppm (H3, N-CH₂-C=O) | δ ~3.6 ppm (N-CH₂-COOH) | The alpha-protons are deshielded in the rigid lactone ring.[1] |
| Solubility | Soluble in DMSO, Methanol (slow reaction). Unstable in Water. | Soluble in Water, DMSO. | Critical: Dissolving the lactone in D₂O for NMR causes rapid hydrolysis, yielding the open chain spectrum. |
| Melting Point | ~190 - 200 °C (Decomposes) | ~145 - 150 °C | Lower melting point often indicates hydrolysis or free base formation.[1] |
Structural Visualization
The following diagram illustrates the chemical relationship and the hydrolysis pathway that must be prevented.
Caption: Figure 1. The hydrolysis equilibrium.[2] The reverse reaction (Cyclization) requires dehydrating conditions (e.g., Thionyl Chloride).
Experimental Protocols
Protocol A: Self-Validating Purity Analysis (NMR)
Use this protocol to verify if your batch has hydrolyzed.[1]
Reagents:
-
DMSO-d₆ (Dry, ampoule-sealed preferred)[1]
-
Do NOT use D₂O or CD₃OD (Methanol can cause transesterification).
Procedure:
-
Sample Prep: Dissolve 10-15 mg of 2-Morpholinone HCl in 0.6 mL of DMSO-d₆. Ensure the tube is capped immediately.
-
Acquisition: Run a standard ¹H NMR (16 scans).
-
Analysis:
-
Integrate the triplet at ~4.5 ppm (Lactone O-CH₂).
-
Integrate the multiplet at ~3.6 ppm (Open Chain O-CH₂).
-
Calculation: % Purity = [Integral(Lactone) / (Integral(Lactone) + Integral(Open Chain))] * 100.
-
-
Validation: If the peak at 4.5 ppm is absent, the sample is completely hydrolyzed.
Protocol B: Synthesis via Cyclization
Methodology for recovering the active lactone from the open-chain acid.[1]
Mechanism: Acid-catalyzed dehydration.[1] Safety: Requires a fume hood (SO₂ and HCl gas evolution).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Charging: Add 10.0 g (67 mmol) of N-(2-hydroxyethyl)glycine to the flask.
-
Reagent Addition: Cautiously add 30 mL of Thionyl Chloride (SOCl₂) dropwise. (Exothermic!).
-
Reaction: Heat the mixture to reflux (~75°C) for 2-3 hours. The solid should dissolve, and gas evolution will cease.
-
Isolation:
-
Evaporate excess SOCl₂ under reduced pressure (Rotovap).
-
Add 50 mL of dry Ethanol or Ether to the residue to precipitate the product.
-
Filter the white crystalline solid under an inert atmosphere (Argon/Nitrogen).
-
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Stability & Handling Decision Tree
To maintain the integrity of 2-Morpholinone HCl, follow this logic flow for storage and usage.
Caption: Figure 2. Critical decision points for storage and solvent selection to prevent degradation.
References
-
Synthesis and Cyclization: Organic Syntheses, Coll. Vol. 10, p. 204 (2004); Vol. 75, p. 31 (1998). (Describes the general cyclization of amino-hydroxy acids to morpholinones).
-
Spectral Characterization (IR/NMR): Spectroscopy Online, "The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds". (Provides foundational data on lactone vs. acid carbonyl shifts).
-
Lactone Hydrolysis Kinetics: Journal of the American Chemical Society, "Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis". (Demonstrates the utility of NMR in monitoring lactone stability).
-
Morpholine Ring Conformation: Chemistry Stack Exchange, "Multiplet shape in proton NMR of morpholines". (Detailed discussion on the AA'XX' coupling patterns in morpholine rings).
A Comparative Spectroscopic Guide to 2-Morpholinone Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the morpholinone scaffold is a recurring motif of significant interest. Its derivatives have demonstrated a wide array of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of synthesized compounds. This guide provides a comparative analysis of the spectral data of 2-Morpholinone hydrochloride and its derivatives, offering insights into the experimental nuances of their characterization by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Importance of Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of chemical analysis, providing a detailed fingerprint of a molecule's structure. For 2-morpholinone and its derivatives, these methods are indispensable for:
-
Structural Elucidation: Confirming the successful synthesis of the target molecule and identifying its precise atomic connectivity.
-
Purity Assessment: Detecting the presence of impurities, starting materials, or side products.
-
Conformational Analysis: Understanding the three-dimensional shape of the molecule in solution, which can be crucial for its biological activity.
-
Comparative Analysis: Differentiating between various derivatives and understanding the electronic effects of different substituents.
This guide will delve into the practical application of key spectroscopic techniques, explaining the causality behind experimental choices and providing a framework for interpreting the resulting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of different types of protons in a molecule, their relative numbers, and their connectivity.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Figure 1: Standard workflow for acquiring a ¹H NMR spectrum.
Comparative ¹H NMR Data
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. The presence of the electron-withdrawing carbonyl group and the heteroatoms (N and O) in the 2-morpholinone ring significantly influences the chemical shifts of the adjacent protons.
| Compound | Solvent | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) |
| This compound | D₂O | ~4.3 (s) | ~3.6 (t) | ~4.1 (t) | - |
| 4-Benzyl-2-morpholinone | CDCl₃ | ~4.2 (s) | ~2.8 (t) | ~3.9 (t) | 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, CH₂-Ph) |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Expert Insights:
-
Solvent Choice: The choice of a deuterated solvent is critical. For the hydrochloride salt, D₂O is a suitable choice due to the salt's polarity. For the N-substituted derivatives, which are often less polar, CDCl₃ or DMSO-d₆ are commonly used.
-
Proton at C-3: The protons on the carbon adjacent to the carbonyl group (C-3) are deshielded and appear at a higher chemical shift compared to the other methylene protons in the ring.
-
Effect of Protonation: In this compound, the protonation of the nitrogen atom leads to a downfield shift of the adjacent protons (H-3 and H-5) due to the increased electron-withdrawing effect of the ammonium group.
-
N-Substitution: The introduction of a substituent on the nitrogen atom, such as a benzyl group, will cause a significant shift in the signals of the adjacent protons (H-3 and H-5) and introduce new signals corresponding to the substituent itself.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR provides information about the different carbon environments in a molecule.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The procedure for acquiring a ¹³C NMR spectrum is similar to that of ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Comparative ¹³C NMR Data
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Signals (δ, ppm) |
| 2-Morpholinone | CDCl₃ | ~168 | ~45 | ~48 | ~68 | - |
| 4-Benzyl-2-morpholinone | CDCl₃ | ~167 | ~42 | ~50 | ~67 | ~58 (CH₂-Ph), 127-137 (Ar-C) |
Note: Chemical shifts are approximate and can vary.
Expert Insights:
-
Carbonyl Signal: The carbonyl carbon (C-2) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 165-175 ppm for lactams.
-
Carbons Adjacent to Heteroatoms: The carbons bonded to the oxygen (C-6) and nitrogen (C-5) atoms are also deshielded compared to simple alkanes and appear in the 40-70 ppm region.
-
Substituent Effects: The presence of an N-substituent will influence the chemical shifts of the ring carbons, particularly C-3 and C-5, and will introduce new signals for the substituent's carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an FT-IR Spectrum
For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity.
Figure 2: Simplified workflow for ATR-FT-IR analysis.
Comparative FT-IR Data
The most informative region in the IR spectrum of 2-morpholinone and its derivatives is the carbonyl stretching frequency.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~3200-2800 (broad), ~1740 (strong), ~1100 | N-H⁺ stretch (ammonium), C=O stretch (lactam), C-O-C stretch |
| 4-Benzyl-2-morpholinone | ~2900-2800, ~1730 (strong), ~1110, ~700-750 | C-H stretch, C=O stretch (lactam), C-O-C stretch, Ar-H bend |
Expert Insights:
-
Carbonyl Stretch: The strong absorption band for the carbonyl group (C=O) of the lactam ring is a key diagnostic feature. Its position can be influenced by ring strain and the electronic effects of substituents.
-
N-H Vibrations: In this compound, the presence of the ammonium ion (N-H⁺) will give rise to a broad and complex absorption in the 3200-2800 cm⁻¹ region. For N-unsubstituted 2-morpholinone (the free base), a sharper N-H stretching band would be expected around 3300 cm⁻¹. N-substituted derivatives like 4-benzyl-2-morpholinone will lack this N-H stretch.
-
C-O-C Stretch: The ether linkage in the morpholine ring typically shows a characteristic C-O-C stretching vibration in the 1150-1085 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.
Figure 3: Basic principle of Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2-Morpholinone | 101 | 71, 56, 43 |
| 4-Benzyl-2-morpholinone | 191 | 100, 91 (base peak), 77 |
Expert Insights:
-
Molecular Ion: The molecular ion peak (M⁺) provides the molecular weight of the compound. For compounds containing nitrogen, an odd molecular weight suggests an odd number of nitrogen atoms (the Nitrogen Rule).
-
Fragmentation Patterns: The fragmentation pattern is a unique fingerprint of the molecule. In 4-benzyl-2-morpholinone, the base peak at m/z 91 corresponds to the stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzyl group. This is a very common fragmentation for benzyl-containing compounds. The fragmentation of the morpholinone ring itself will also produce characteristic ions.
-
Hydrochloride Salts: It is important to note that under typical EI-MS conditions, the hydrochloride salt will likely be analyzed as the free base, as the HCl is often lost upon volatilization.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. A thorough understanding of the principles behind these techniques, coupled with careful experimental execution and interpretation, is essential for any researcher working with this important class of compounds. This guide serves as a foundational resource to aid in the accurate and efficient characterization of these valuable molecules, thereby accelerating the pace of drug discovery and development.
References
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2023 . [Link]
-
PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 9942497, 4-Benzyl-2-hydroxymorpholin-3-one. National Center for Biotechnology Information. [Link]
-
Sample Preparation for FTIR Analysis. Drawell. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. [Link]
-
NMR Sample Preparation. University of Missouri-St. Louis. [Link]
-
Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 2016 . [Link]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of 2-Morpholinone Hydrochloride Analogs
Introduction: The Versatility of the Morpholinone Scaffold
In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] The 2-morpholinone core, a specific iteration of this heterocycle, serves as a foundational structure for a multitude of compounds with demonstrated therapeutic potential, including anticancer, antifungal, and anti-inflammatory activities.[3] The hydrochloride salt form is often utilized to improve the solubility and bioavailability of these compounds, a critical consideration in drug development.
This guide provides a comprehensive framework for the systematic evaluation of novel 2-morpholinone hydrochloride analogs. We will move beyond simple data reporting and delve into the causality behind experimental choices, establishing a self-validating workflow from initial screening to mechanistic elucidation. Our focus will be on anticancer applications, as morpholine derivatives have shown significant promise in this area.[4][5]
The Strategic Framework: A Tiered Approach to Biological Evaluation
A robust evaluation of new chemical entities requires a phased approach. This allows for the efficient use of resources by eliminating less promising candidates early and focusing intensive mechanistic studies on the most potent and selective analogs.
Caption: Tiered workflow for evaluating this compound analogs.
Tier 1: Primary Screening for Cytotoxic Activity
The initial goal is to cast a wide net to identify which analogs possess significant antiproliferative activity. The MTT assay is a cost-effective, reliable, and high-throughput colorimetric assay for this purpose.[6][7] It measures the metabolic activity of cells, which generally correlates with cell viability.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4][8]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and a vehicle control (e.g., DMSO diluted in media). Treat the cells with a final volume of 100 µL/well and incubate for a specified exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well. Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
Tier 2: Uncovering the Mechanism of Action
Analogs that demonstrate potent cytotoxicity (i.e., low IC50 values) are advanced to Tier 2. Here, we begin to investigate how these "hit" compounds are working. Since many morpholine-containing compounds are known to interact with protein kinases, a common target in oncology, an in vitro kinase assay is a logical next step.[11] Concurrently, analyzing the compound's effect on the cell cycle can provide crucial insights into its antiproliferative mechanism.
A. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit a specific kinase enzyme.[12] For this example, we'll hypothesize that our analogs target a key kinase in a pro-survival pathway, such as Akt (Protein Kinase B).
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an analog.
Experimental Protocol: In Vitro Kinase Assay (Conceptual)
-
Reaction Setup: In a microplate, combine the purified active kinase (e.g., recombinant Akt), a specific peptide substrate, and the 2-morpholinone analog at various concentrations.[13]
-
Initiation: Start the phosphorylation reaction by adding a solution containing ATP and MgCl2.[13] Incubate at a controlled temperature (e.g., 30°C) for a set time.
-
Termination & Detection: Stop the reaction. The method of detection varies widely, from radiometric assays to fluorescence-based methods (e.g., TR-FRET), which often use a phospho-specific antibody to detect the phosphorylated substrate.[11]
-
Analysis: Quantify the kinase activity at each analog concentration relative to a control without inhibitor. Calculate the IC50 value for kinase inhibition.
B. Cell Cycle Analysis by Flow Cytometry
This technique reveals whether the compounds cause cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), which is a hallmark of many anticancer drugs.[14][15]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Culture cells (e.g., A549) and treat with the hit analogs at their respective IC50 concentrations for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all cells, including those that may have detached due to treatment, are analyzed.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI), a fluorescent dye that binds to DNA, and RNase A (to prevent staining of double-stranded RNA).
-
Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Analysis: Generate a histogram of DNA content. Deconvolute the histogram using modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14][16]
Tier 3: Apoptosis Confirmation and SAR Analysis
The final tier focuses on confirming the induction of programmed cell death (apoptosis) and synthesizing all the data to understand the Structure-Activity Relationship (SAR).[17][18] Western blotting for key apoptotic markers provides definitive evidence of this cell death pathway.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Lysate Preparation: Treat cells with the hit analogs as in the previous experiments. Collect the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a membrane (e.g., nitrocellulose).
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis markers. The most definitive markers are cleaved (activated) forms of caspases (e.g., Caspase-3) and cleaved PARP.[20][21] A loading control (e.g., β-actin or GAPDH) must also be used.
-
Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.[19]
-
Analysis: An increase in the cleaved forms of Caspase-3 and PARP in treated samples compared to the control confirms the induction of apoptosis.
Data Synthesis and Structure-Activity Relationship (SAR)
The culmination of this workflow is the integration of all data points to understand how specific chemical modifications affect biological activity.[22][23] This is the cornerstone of rational drug design.
Comparative Data Summary (Hypothetical)
| Compound | R1 Group | R2 Group | Cytotoxicity IC50 (µM, A549 cells) | Akt Kinase Inhibition IC50 (µM) | % Cells in G2/M Arrest | Cleaved PARP (Fold Change) |
| Parent | -H | -H | 15.2 | > 50 | 18% | 1.2 |
| Analog A | -Cl | -H | 2.5 | 0.8 | 65% | 4.5 |
| Analog B | -OCH3 | -H | 9.8 | 12.5 | 25% | 2.1 |
| Analog C | -Cl | -CH3 | 22.1 | 45.7 | 15% | 1.1 |
Caption: Structure-Activity Relationship (SAR) logic based on hypothetical data.
-
Insight 1: The addition of an electron-withdrawing group (e.g., -Cl) at the R1 position (Analog A) dramatically increases cytotoxicity and kinase inhibition compared to the parent compound.
-
Insight 2: An electron-donating group (-OCH3) at R1 (Analog B) is less favorable than -Cl but better than hydrogen.
-
Insight 3: Steric hindrance at the R2 position (e.g., -CH3 in Analog C) appears to be detrimental to activity, even with the favorable R1 substitution.
These insights provide a clear, data-driven rationale for the design of the next generation of analogs, perhaps exploring other halogens at R1 while keeping R2 as a hydrogen.
Conclusion
This guide outlines a logical, tiered, and self-validating methodology for assessing the biological activity of novel this compound analogs. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays and culminating in a robust SAR analysis, researchers can efficiently identify promising lead candidates and build a comprehensive understanding of their therapeutic potential. This structured approach ensures that experimental choices are deliberate and that the resulting data provides clear direction for future drug discovery efforts.
References
-
ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]
-
MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link]
-
ResearchGate. Biological activity of natural 2-quinolinones | Request PDF. Available from: [Link]
-
International Journal of Pharmaceutical and Emerging Medical Sciences. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]
-
MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available from: [Link]
-
PubMed. Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. Available from: [Link]
-
PubMed. Biological activity of natural 2-quinolinones. Available from: [Link]
-
RSC Publishing. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
ResearchGate. (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Available from: [Link]
-
PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available from: [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
ACS Publications. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Available from: [Link]
-
National Center for Biotechnology Information. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response. Available from: [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
PubMed. Structure-activity relationships for the design of small-molecule inhibitors. Available from: [Link]
-
Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. Available from: [Link]
-
PubMed. Analysis of cell cycle by flow cytometry. Available from: [Link]
-
ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Available from: [Link]
-
ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]
-
Drug Design Org. Structure Activity Relationships. Available from: [Link]
-
PubMed. Determination of Caspase Activation by Western Blot. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Available from: [Link]
-
BMG LABTECH. Kinase assays. Available from: [Link]
-
MDPI. Basic Methods of Cell Cycle Analysis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Senior Application Scientist's Guide to the Structural Confirmation of Products from 2-Morpholinone Hydrochloride Reactions
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. When working with versatile synthons like 2-morpholinone hydrochloride, a clear and logical workflow for structural elucidation is paramount. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structures of N-substituted 2-morpholinone derivatives, moving beyond a simple listing of methods to explain the causality behind experimental choices.
The Synthetic Landscape: N-Acylation of this compound
A frequent and synthetically valuable transformation of this compound involves its N-acylation. The hydrochloride salt serves to protect the amine during storage and handling. In a typical reaction, the free amine is generated in situ by the addition of a base, followed by the introduction of an acylating agent, such as an acyl chloride or anhydride. This nucleophilic acyl substitution yields the corresponding N-acyl-2-morpholinone.
Understanding the expected product is the first step in a self-validating analytical workflow. The reaction proceeds via the nucleophilic attack of the secondary amine of 2-morpholinone on the electrophilic carbonyl carbon of the acylating agent.
Caption: Generalized N-acylation of 2-Morpholinone.
With a putative product in hand, we turn to the critical task of structural confirmation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Workhorse of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule. For a typical N-acyl-2-morpholinone, both ¹H and ¹³C NMR are indispensable.
Causality in NMR: What to Expect and Why
The morpholinone core has a distinct NMR fingerprint. The protons on the carbons adjacent to the oxygen (H-3 and H-5) will be deshielded and appear at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the nitrogen (H-2 and H-6)[1]. Upon N-acylation, the electronic environment of the protons on the carbons adjacent to the nitrogen changes significantly, leading to a predictable downfield shift of these signals.
¹H NMR:
-
Morpholinone Ring Protons: Expect two distinct sets of multiplets, typically appearing as triplets or more complex patterns due to the chair conformation of the morpholine ring[2]. The protons on the carbons adjacent to the oxygen (O-CH₂) typically resonate around 3.8-4.5 ppm. The protons on the carbons adjacent to the nitrogen (N-CH₂) in the acylated product will be shifted downfield, often into the 3.5-4.0 ppm region, from their position in the free amine.
-
Acyl Group Protons: The signals for the protons of the newly introduced acyl group will also be present, with their chemical shifts dependent on their electronic environment.
¹³C NMR:
-
Carbonyl Carbon: A key indicator of a successful reaction is the appearance of a new carbonyl signal from the acyl group, typically in the 165-175 ppm range. The original lactam carbonyl of the 2-morpholinone ring will also be present, usually around 165-170 ppm.
-
Morpholinone Ring Carbons: The carbons adjacent to the oxygen (O-CH₂) typically appear around 65-75 ppm, while those adjacent to the nitrogen (N-CH₂) are found further upfield, around 40-50 ppm[1].
Advanced NMR Techniques for Unambiguous Assignment
For more complex structures or to resolve signal overlap, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the connectivity within the morpholinone ring and the acyl substituent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for confirming the connection of the acyl group to the morpholine nitrogen by observing a correlation from the N-CH₂ protons to the new carbonyl carbon.
Caption: A logical workflow for NMR-based structural elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. The chemical shifts are referenced to a known standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Confirming Molecular Weight and Connectivity: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, offering a rapid and highly sensitive confirmation of a successful reaction. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for N-acyl-2-morpholinones, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Causality in MS: Predicting and Interpreting Spectra
The primary piece of information from an ESI-MS experiment is the mass-to-charge ratio (m/z) of the molecular ion. This should correspond to the calculated molecular weight of the expected product plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher degree of confidence.
While ESI is a soft ionization method, some fragmentation can be induced. Common fragmentation pathways for N-acyl morpholinones involve cleavage of the acyl group or opening of the morpholine ring. These fragmentation patterns can provide additional structural information. For instance, a characteristic loss of the acyl group can be observed.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation[3].
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate via a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
The Gold Standard for Unambiguous Structure: Single-Crystal X-ray Crystallography
When an absolute and definitive structural proof is required, single-crystal X-ray crystallography is the unparalleled technique. It provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.
The Power and Pitfalls of X-ray Crystallography
The primary advantage of X-ray crystallography is that it provides a direct visualization of the molecule's structure in the solid state. However, its major limitation is the requirement for a high-quality single crystal of the product, which can be challenging and time-consuming to obtain[4]. The structure determined is that of the molecule in the crystal lattice, which may not always be the lowest energy conformation in solution.
Experimental Protocol: Sample Preparation for X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step is growing diffraction-quality single crystals. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures[4].
-
Data Collection and Structure Solution: The mounted crystal is placed in an X-ray diffractometer, and diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed connectivity, stereochemistry (in solution) | Molecular weight, elemental composition, fragmentation patterns | Absolute 3D structure, bond lengths/angles (in solid state) |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Low (requires single crystal) |
| Sample Requirements | Soluble in deuterated solvent | Soluble in volatile solvent | High-quality single crystal |
| Throughput | High | High | Low (crystal growth can be a bottleneck) |
| Key Advantage | Rich structural information in solution | Rapid confirmation of molecular weight | Unambiguous structural determination |
| Key Limitation | Can have signal overlap in complex molecules | Limited structural information from low-resolution MS | Difficulty in obtaining suitable crystals |
Conclusion: A Synergistic Approach
For the robust structural confirmation of products from this compound reactions, a multi-faceted analytical approach is superior to reliance on a single technique. The typical workflow begins with the high-throughput and information-rich methods of NMR and MS. These techniques are often sufficient for routine confirmation. When absolute stereochemistry is critical, or in cases of unexpected reactivity, the definitive, albeit more labor-intensive, method of X-ray crystallography provides the ultimate structural verification. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow that ensures the scientific integrity of their findings.
References
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.).
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Available at: [Link]
- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy.
-
PubMed. (n.d.). 1H and 13C NMR Spectra of N-substituted Morpholines. Available at: [Link]
-
The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Available at: [Link]
-
Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Limitations and lessons in the use of X-ray structural information in drug design. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]
-
PubMed Central (PMC). (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Available at: [Link]
- University of Sheffield. (n.d.). REACTIONS WITH ELECTROPHILES.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
-
ResearchGate. (n.d.). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES: 28-HJPV3(1)-2023 Review Article. Available at: [Link]
-
PubMed Central (PMC). (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
- ESA-IPB. (n.d.).
-
MDPI. (2022). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Available at: [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]
- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
ACS Publications. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. Available at: [Link]
-
Caltech. (2018). Demystifying X-ray Crystallography. Available at: [https://stoltz.caltech.edu/podcasts/2018/Demystifying X-ray Crystallography.pdf]([Link] X-ray Crystallography.pdf)
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available at: [Link]
-
PubMed. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Available at: [Link]
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
-
Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available at: [Link]
-
PubMed Central (PMC). (n.d.). x Ray crystallography. Available at: [Link]
-
ResearchGate. (n.d.). Experimental 1H NMR methods | Request PDF. Available at: [Link]
-
MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Available at: [Link]
- eGyanKosh. (n.d.).
- University of Aveiro. (n.d.).
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
- SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
